MPI-0479605

Catalog No.
S548246
CAS No.
M.F
C22H29N7O
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MPI-0479605

Product Name

MPI-0479605

IUPAC Name

6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine

Molecular Formula

C22H29N7O

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)

InChI Key

OVJBNYKNHXJGSA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4

solubility

Soluble in DMSO, not in water

Synonyms

MPI0479605; MPI 0479605; MPI-0479605.

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4

The exact mass of the compound N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine is 407.24336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

MPI-0479605 specifically targets the Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC) that ensures proper chromosome attachment to the mitotic spindle before cell division [1] [2].

  • Mechanism: As an ATP-competitive inhibitor, this compound binds to the kinase's active site [3]. Treatment causes severe defects in chromosome alignment and abrogates the SAC, leading to premature mitotic exit, improper chromosome segregation, aneuploidy, and formation of micronuclei [4] [1] [2].
  • Cellular Fate: These defects can activate a post-mitotic checkpoint in cells with wild-type p53, leading to growth arrest. In both p53 wild-type and mutant cells, the outcome is ultimately cell death through mitotic catastrophe or apoptosis [1].

The diagram below illustrates this mechanism and its consequences.

G MPI This compound Mps1 Mps1 Kinase (TTK) MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Disrupts ChromoSeg Proper Chromosome Segmentation SAC->ChromoSeg Leads to Aneuploidy Aneuploidy & Micronuclei ChromoSeg->Aneuploidy Causes CellFate Cell Fate Decision Aneuploidy->CellFate Arrest Growth Arrest (p53 wild-type) CellFate->Arrest Death Cell Death (Mitotic Catastrophe/Apoptosis) CellFate->Death

This compound inhibits Mps1, disrupting chromosome segregation and triggering cell death.

Biochemical and Cellular Activity Data

The following tables summarize key quantitative data for this compound.

Table 1: Selectivity Profile of this compound [4] [5]

Target Kinase IC₅₀ Value Selectivity over Mps1
Mps1 (TTK) 1.8 nM -
FLT3 0.08 μM ~44-fold
JNK1 0.11 μM ~61-fold
FER 0.59 μM ~328-fold
INSR 0.38 μM ~211-fold
ALK 0.26 μM ~144-fold
STK33 1.1 μM ~611-fold
FAK1 2.7 μM ~1500-fold
PLK4 3.3 μM ~1833-fold
B-RAF 3.2 μM ~1778-fold
ERK2 3.9 μM ~2167-fold
AurA >10 μM >5555-fold
AurB >5 μM >2777-fold
PLK1 >5 μM >2777-fold

Table 2: Cellular and In Vivo Efficacy [4] [1] [3]

Assay Type Cell Line / Model Result / Value
Antiproliferative (GI₅₀) Panel of tumor cell lines 30 - 100 nM
Cell Cycle Arrest (EC₅₀) HCT-116 0.3 μM
Antiproliferative (IC₅₀) A549 >10 μM
In Vivo Tumor Growth Inhibition (TGI) HCT-116 xenograft (30 mg/kg daily, i.p.) 49% TGI
HCT-116 xenograft (150 mg/kg Q4D*, i.p.) 74% TGI
Colo-205 xenograft (150 mg/kg Q4D, i.p.) 63% TGI

*Q4D: Administered every fourth day.

Experimental Protocols

For researchers aiming to work with this compound, here are detailed methodologies for key assays.

In Vitro Kinase Assay [3]

  • Enzyme: 25 ng of recombinant, full-length Mps1.
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 5 μM Myelin Basic Protein (MBP) as substrate.
  • Reaction Conditions: Incubate with vehicle (DMSO) or inhibitor and 40 μM ATP (2xKₘ) supplemented with 1 μCi [γ-³³P]ATP for 45 minutes at room temperature.
  • Termination & Detection: Stop with 3% phosphoric acid, transfer to P81 filter plates, wash with 1% phosphoric acid, and measure ³³P radioactivity using a scintillation counter.

Cellular Viability Assay (GI₅₀ Determination) [3]

  • Cell Lines: Various cancer cell lines (e.g., A549, HCT-116, Colo205).
  • Treatment: Treat cells with a concentration range of this compound for 3 or 7 days.
  • Viability Readout: Use CellTiter-Glo luminescent assay to measure ATP levels as a proxy for metabolically active cells.
  • Analysis: Calculate GI₅₀ (concentration that causes 50% growth inhibition) from the dose-response data.

In Vivo Xenograft Study [4] [3]

  • Animal Model: Mice bearing subcutaneous HCT-116 or Colo-205 human tumor cell xenografts.
  • Formulation: this compound is formulated in 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300.
  • Dosing: Administer via intraperitoneal (i.p.) injection. Common regimens are 30 mg/kg daily or 150 mg/kg every fourth day (Q4D).
  • Endpoint Measurement: Tumor volume is measured using calipers. Tumor Growth Inhibition (TGI) is calculated as: %TGI = 100 - [100 × (Change in median tumor volume of treated / Change in median tumor volume of control)].

Insights on Drug Resistance

A key consideration for clinical development is potential resistance. Research shows that cancer cells can develop resistance to Mps1 inhibitors through point mutations in the kinase's catalytic domain [6]. These mutations can retain wild-type catalytic activity but prevent stable inhibitor binding. However, cross-resistance to other Mps1 inhibitors with different chemical scaffolds is often limited, suggesting that combination therapies could overcome this challenge [6].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

MPI-0479605 inhibits Mps1, a master regulator of the Spindle Assembly Checkpoint (SAC). The SAC ensures accurate chromosome separation during cell division. Inhibition leads to premature mitosis exit with improper chromosome attachments, causing genomic instability and cell death [1].

The diagram below illustrates this mechanism and its consequences.

G MPI This compound Mps1 Mps1 Kinase MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Disrupts MitoticExit Premature Mitotic Exit SAC->MitoticExit Leads to SegregationDefects Chromosome Mis-Segregation MitoticExit->SegregationDefects Aneuploidy Aneuploidy & Micronuclei SegregationDefects->Aneuploidy p53_path p53-p21 Pathway (Post-mitotic Checkpoint) Aneuploidy->p53_path Activates (in p53 WT cells) CellFate Cell Fate Decision Aneuploidy->CellFate p53_path->CellFate Apoptosis Apoptosis CellFate->Apoptosis Catastrophe Mitotic Catastrophe CellFate->Catastrophe Arrest Growth Arrest & Inhibition of DNA Synthesis CellFate->Arrest

This compound mechanism: inhibits Mps1, disrupts the SAC, causes genomic instability, and triggers cell death.

Detailed Experimental Protocols

The characterization of this compound involved standardized biochemical and cellular assays. Key methodologies are detailed below.

In Vitro Kinase Assay [2] [3]

This protocol measures direct inhibition of Mps1 kinase activity by this compound.

  • Recombinant Enzyme: 25 ng of recombinant, full-length human Mps1.
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100.
  • Substrate: 5 μM Myelin Basic Protein (MBP).
  • ATP Concentration: 40 μM (2x the Km value to ensure competitive conditions).
  • Radioactive Tracer: 1 μCi of [γ-³³P]ATP.
  • Inhibition Test: Reaction buffer containing vehicle (DMSO) or this compound.
  • Incubation: Room temperature for 45 minutes.
  • Reaction Termination: 3% phosphoric acid.
  • Detection: Mixtures are transferred to P81 filter plates, washed with 1% phosphoric acid, and incorporated ³³P radioactivity is measured using a scintillation counter (e.g., TopCount).
Cell Viability and Proliferation Assay (GI₅₀ Determination) [2] [3]

This protocol determines the compound's potency in inhibiting the growth of various cancer cell lines.

  • Cell Lines: A panel of tumor lines (e.g., A549, HCT116, MDA-MB-231, OVCAR-3).
  • Treatment: Cells are treated with a concentration range of this compound for 3 or 7 days.
  • Viability Readout: CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP concentration as a proxy for metabolically active cells.
  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response data.
In Vivo Xenograft Models [1] [2] [3]

These studies evaluate the antitumor efficacy of this compound in live animal models.

  • Animal Models: Mice bearing subcutaneous human tumor xenografts (e.g., HCT-116 colon cancer, Colo-205).
  • Dosing: 30 mg/kg daily or 150 mg/kg every 4 days.
  • Administration Route: Intraperitoneal (i.p.) injection.
  • Formulation: 5% dimethylacetamide (DMA) / 12% ethanol / 40% PEG-300.

Biological and Preclinical Insights

Antitumor Effects and Therapeutic Potential

This compound demonstrated promising antitumor activity in preclinical models [1]. Treatment promotes mitotic catastrophe, an irreversible form of cell death triggered by aberrant mitosis, and apoptosis [1] [2]. In xenograft models, this compound administration significantly inhibited tumor growth [1] [2], supporting Mps1 as a viable target for cancer therapy.

An Unexpected Off-Target Effect

A 2020 screening study discovered that this compound, among other kinase inhibitors, possesses an unexpected microtubule-stabilizing activity in cells [4]. This effect was:

  • Indirect: The compound did not bind directly to tubulin [4].
  • Phenotypic: It induced resistance of the microtubule network to depolymerizing agents and increased markers of stable microtubules [4]. This off-target effect may contribute to its overall cytotoxicity and side effect profile, highlighting the complexity of kinase inhibitor pharmacology [4].
Understanding Resistance Mechanisms

Research shows cancer cells can develop resistance to Mps1 inhibitors like this compound through mutations in the kinase domain [5].

Resistance Feature Description
Origin Point mutations in the catalytic kinase domain of Mps1 [5].
Mechanism Mutations prevent stable inhibitor binding but retain wild-type kinase activity for normal cellular functions [5].
Clinical Implication Resistant tumor cells can arise during treatment, mirroring resistance seen with other targeted kinase therapies (e.g., against EGFR or BCR-ABL) [5].
Overcoming Resistance Limited cross-resistance across different Mps1 inhibitor scaffolds suggests combination therapies could overcome resistance [5].

The following diagram outlines the process of resistance development and potential strategies to counter it.

G Treatment Treatment with Mps1 Inhibitor SelectivePressure Selective Pressure Treatment->SelectivePressure Mutation Mutation in Mps1 ATP-binding pocket SelectivePressure->Mutation ResistantClone Resistant Tumor Cell Clone Mutation->ResistantClone TreatmentFailure Potential Treatment Failure ResistantClone->TreatmentFailure Strategy1 Use Combination of Different Inhibitor Scaffolds Strategy1->Treatment Strategy to Prevent Strategy2 Develop Next-Generation Inhibitors Strategy2->Treatment Strategy to Overcome

Resistance to this compound arises from Mps1 mutations, prompting strategies like combination therapy.

Sensitivity in Different Tumor Contexts

Evidence suggests that stable aneuploid tumor cells (with a fixed, abnormal chromosome number) are more sensitive to TTK (Mps1) inhibition than cells with high pre-existing chromosomal instability (CIN) [6]. This indicates the therapeutic effect may depend on the tumor's chromosomal state, which could help define target patient populations [6].

References

Cellular Effects & Quantitative Profiling of MPI-0479605

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details Quantitative Data / Experimental Observation
Primary Target & Mechanism Selective, ATP-competitive inhibitor of the mitotic kinase MPS1 (also known as TTK) [1] [2] IC50 (MPS1): 1.8 nM; >40-fold selectivity over other kinases [2]
Key Cellular Effect Impairs the Spindle Assembly Checkpoint (SAC) and bipolar attachment of chromosomes to the mitotic spindle [1] [2] Premature mitotic exit; severe chromosome segregation errors [3]
Induced Phenotypes Triggers chromosome mis-segregation, leading to aneuploidy (abnormal chromosome number) and formation of micronuclei [1] Observed via microscopy; leads to genomic instability [1]
Cellular Fate Growth arrest, inhibition of DNA synthesis, followed by mitotic catastrophe and/or apoptosis (programmed cell death) [1] [2] GI50 (growth inhibition) across various tumor cell lines: 30 to 100 nM [2]
p53 Status Role In wild-type p53 cells, promotes a post-mitotic G1 arrest via the ATR-p53-p21 pathway. Cell death also occurs in p53 mutant lines [1] Differential signaling activation measured by Western blotting [1]
In Vivo Antitumor Activity Inhibits tumor growth in xenograft models (e.g., HCT-116, Colo-205) [1] [2] Dosing: 30 mg/kg (daily) or 150 mg/kg (every 4 days), intraperitoneal injection [2]

Experimental Protocols for Key Assays

To investigate the cellular effects of MPI-0479605, several key experimental methodologies are employed.

In Vitro Kinase Assay and Selectivity Screening

This protocol measures the direct inhibition of MPS1 kinase activity by this compound [2].

  • Reaction Setup: Incubate 25 ng of recombinant, full-length MPS1 enzyme in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) containing a substrate (5 μM Myelin Basic Protein, MBP).
  • Inhibitor Addition: Add vehicle (DMSO) or serial dilutions of this compound.
  • Initiate Reaction: Add 40 μM ATP (approximately 2x the Km value) spiked with 1 μCi of [γ-³³P]ATP.
  • Incubation: Incubate at room temperature for 45 minutes.
  • Termination and Measurement: Stop the reaction with 3% phosphoric acid and transfer the mixture to P81 filter plates. Wash the plates with 1% phosphoric acid to remove unincorporated ATP.
  • Detection: Measure the incorporated ³³P radioactivity (indicative of kinase activity) using a scintillation counter (e.g., TopCount). Data is analyzed to calculate IC50 values.
Cell Viability and Proliferation Assay (GI50 Determination)

This protocol determines the compound's potency in inhibiting cell growth across a panel of cancer cell lines [1] [2].

  • Cell Plating: Seed a wide range of tumor cell lines (e.g., A549, HCT116, OPM2) in multi-well plates at an appropriate density.
  • Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., from micromolar to nanomolar range). Include DMSO-treated cells as a negative control.
  • Incubation: Incubate cells for a defined period, typically 3 or 7 days, to assess the sustained effect of MPS1 inhibition.
  • Viability Measurement:
    • Lyse cells and add CellTiter-Glo reagent, which measures ATP levels as a proxy for metabolically active cells.
    • Record luminescence.
  • Data Analysis: Normalize luminescence readings of treated cells to control cells. The GI50 is the concentration where a 50% reduction in cell growth is observed, calculated from the dose-response curve.
Cell Cycle and Mitotic Progression Analysis

This protocol assesses the specific defects in mitosis and cell cycle arrest induced by this compound [3].

  • Cell Line: Use cells suitable for live-cell imaging, such as HeLa cells stably expressing fluorescently tagged Histone H2B (H2B-YFP) to visualize chromosomes.
  • Treatment and Imaging:
    • Treat cells with this compound (e.g., 50-100 nM) or DMSO control.
    • For SAC integrity testing, co-treat with a microtubule poison like nocodazole.
    • Use live-cell microscopy to track individual cells from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit.
  • Data Quantification:
    • Mitotic Timing: Measure the time from NEBD to anaphase onset. This compound treatment drastically reduces this time (e.g., from ~52 minutes to ~16 minutes) [3].
    • SAC Abrogation: In nocodazole-arrested cells, this compound causes premature mitotic exit within 60 minutes, confirming SAC failure [3].
    • Segregation Errors: Quantify the percentage of cells with lagging chromosomes or mis-segregation events during anaphase/telophase.

Mechanism of Action and Aneuploidy Induction Pathway

The following diagram illustrates the mechanism by which this compound induces aneuploidy and subsequent cell death, integrating key findings on p53 status and temporal sensitivity.

G MPI This compound MPS1 MPS1/TTK Kinase MPI->MPS1 Inhibits SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Disrupts Seg Proper Chromosome Segregation SAC->Seg Ensures MisSeg Chromosome Mis-Segregation Seg->MisSeg Loss of Aneuploidy Aneuploidy & Micronuclei MisSeg->Aneuploidy p53WT p53 Wild-Type Context Aneuploidy->p53WT p53Mut p53 Mutant Context Aneuploidy->p53Mut Arrest Post-mitotic G1 Arrest (ATR-p53-p21) p53WT->Arrest Death Cell Death via Mitotic Catastrophe & Apoptosis p53Mut->Death Direct Route Arrest->Death

This compound mechanism: MPS1 inhibition disrupts the SAC, causing mis-segregation, aneuploidy, and cell death via p53-dependent or direct routes.

Research Implications and Resistance Considerations

  • Therapeutic Potential: Targeting MPS1 creates a "therapeutically relevant, synthetic lethal interaction" with aneuploidy, a hallmark of most cancers [4]. This exploits the genomic instability of cancer cells.
  • Temporal Sensitivity in Aneuploid Cells: Highly aneuploid cancer cells can be more resistant to short-term SAC inhibition but become progressively more sensitive over time compared to near-diploid cells, as prolonged treatment leads to accumulating mitotic defects and less fit karyotypes [4].
  • Resistance Mechanisms: Cancer cells can develop resistance through point mutations in the ATP-binding pocket of MPS1 (e.g., T288I, E343K) [3]. These mutations retain catalytic activity but prevent inhibitor binding.
  • Combination Strategies: Using combinations of MPS1 inhibitors with different chemical scaffolds or with other agents like PI3K inhibitors may help overcome resistance and enhance efficacy [5] [3].

References

Mechanism of Action: Abrogating the Spindle Checkpoint

Author: Smolecule Technical Support Team. Date: February 2026

The Spindle Assembly Checkpoint (SAC) is a critical quality control mechanism that ensures all chromosomes are properly attached to the mitotic spindle before anaphase begins. This prevents chromosome missegregation and aneuploidy [1] [2]. Mps1 kinase is a central regulator of the SAC; it promotes the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) and thereby prevents anaphase onset [1].

MPI-0479605 directly binds and inhibits Mps1 kinase activity. This inhibition disrupts the SAC on two key fronts:

This compound inhibits Mps1, disrupting the SAC and triggering premature anaphase.

Key Experimental Evidence & Protocols

The cellular and antitumor effects of this compound were characterized through a series of standard assays [3].

G This compound Treatment This compound Treatment 1. SAC Abrogation Assay 1. SAC Abrogation Assay This compound Treatment->1. SAC Abrogation Assay 2. Cell Viability Assay 2. Cell Viability Assay This compound Treatment->2. Cell Viability Assay 3. Immunofluorescence & Live Imaging 3. Immunofluorescence & Live Imaging This compound Treatment->3. Immunofluorescence & Live Imaging 4. Apoptosis & Cell Cycle Analysis 4. Apoptosis & Cell Cycle Analysis This compound Treatment->4. Apoptosis & Cell Cycle Analysis 5. In Vivo Xenograft Studies 5. In Vivo Xenograft Studies This compound Treatment->5. In Vivo Xenograft Studies Precocious Anaphase Onset Precocious Anaphase Onset 1. SAC Abrogation Assay->Precocious Anaphase Onset Decreased BubR1 Phosphorylation Decreased BubR1 Phosphorylation 1. SAC Abrogation Assay->Decreased BubR1 Phosphorylation Degradation of Securin/Cyclin B Degradation of Securin/Cyclin B 1. SAC Abrogation Assay->Degradation of Securin/Cyclin B Dose-dependent Loss of Viability Dose-dependent Loss of Viability 2. Cell Viability Assay->Dose-dependent Loss of Viability Chromosome Alignment Defects Chromosome Alignment Defects 3. Immunofluorescence & Live Imaging->Chromosome Alignment Defects Lagging Chromosomes & Micronuclei Lagging Chromosomes & Micronuclei 3. Immunofluorescence & Live Imaging->Lagging Chromosomes & Micronuclei p53-p21 Pathway Activation\n(wt-p53 cells) p53-p21 Pathway Activation (wt-p53 cells) 4. Apoptosis & Cell Cycle Analysis->p53-p21 Pathway Activation\n(wt-p53 cells) Mitotic Catastrophe/Apoptosis\n(p53-mutant cells) Mitotic Catastrophe/Apoptosis (p53-mutant cells) 4. Apoptosis & Cell Cycle Analysis->Mitotic Catastrophe/Apoptosis\n(p53-mutant cells) Inhibition of Tumor Growth Inhibition of Tumor Growth 5. In Vivo Xenograft Studies->Inhibition of Tumor Growth

Experimental workflow for characterizing this compound effects from cellular assays to in vivo models.

Detailed Experimental Protocols
  • SAC Abrogation Assay: Treat cells (e.g., HeLa) with a microtubule poison like nocodazole (100-200 ng/mL) to activate and arrest cells in mitosis via the SAC. Co-treat with This compound (e.g., 100 nM). Monitor mitotic exit by tracking nuclear morphology or degradation of markers like Cyclin B and Securin over time (e.g., 60-720 minutes) [4] [5]. A successful inhibition is indicated by rapid mitotic exit despite the presence of nocodazole.
  • Analysis of Chromosome Segregation: Use cells stably expressing fluorescent histone H2B (e.g., H2B-YFP/GFP). Treat with This compound (50-100 nM) and use live-cell imaging to record mitosis. Quantify the time from nuclear envelope breakdown to anaphase onset and the percentage of cells with lagging chromosomes or missegregation events [5].
  • Cell Viability/Proliferation Assay: Plate cancer cell lines and treat with a dose range of This compound (0.001-10 µM) for 72 hours. Measure viability using assays like CellTiter-Glo. Calculate IC₅₀ values to determine potency [4] [3].
  • Western Blot Analysis: Analyze SAC and cell fate signaling after treatment. Key markers include:
    • SAC Status: Phospho-BubR1, total BubR1.
    • Mitotic Exit: Securin, Cyclin B levels.
    • DNA Damage Response: Phospho-p53 (Ser15), total p53.
    • Apoptosis: Cleaved caspase-3 [4] [3].

Quantitative Biological Data

The table below summarizes key quantitative findings from experimental studies.

Parameter Experimental Finding
Mps1 Inhibition (IC₅₀) 1.8 nM [4]
Selectivity >40-fold over closely related kinases [4]
SAC Abrogation Triggered mitotic exit within 60 min in nocodazole-arrested cells [5]
Mitotic Timing Reduced from ~52 min (DMSO) to ~16 min (50-100 nM) [5]
Chromosome Missegregation Increased from ~20% (DMSO) to nearly 100% (50-100 nM) [5]
Cell Viability (IC₅₀) Varies by cell line; ~63-153 nM [5]
p53 Response Induced in wild-type p53 cells, leading to p21 expression and cell cycle arrest [4] [3]

Resistance Mechanisms

Resistance can arise from mutations in the ATP-binding pocket of Mps1. Studies with other Mps1 inhibitors identified four point mutations (e.g., not limited to the gatekeeper residue) that confer resistance while retaining kinase activity [5].

  • Implication: Resistance can develop during prolonged treatment.
  • Strategy: Cross-resistance between different Mps1 inhibitors is often limited. Using combinations of inhibitors with different chemical scaffolds may prevent or overcome resistance [5].

Therapeutic Implications

This compound demonstrates that Mps1 inhibition is a viable anticancer strategy. It inhibits tumor growth in xenograft models, supporting Mps1 as a therapeutic target [3]. The cellular fate post-treatment depends on p53 status:

  • p53 Wild-Type Cells: Often undergo a sustained post-mitotic cell cycle arrest.
  • p53 Mutant Cells: Are more likely to undergo apoptosis or mitotic catastrophe [4] [3].

References

Detailed Mechanism of p53 Pathway Activation

Author: Smolecule Technical Support Team. Date: February 2026

The activation of p53 by MPI-0479605 is an indirect process resulting from the disruption of normal chromosome segregation.

  • Mps1 Inhibition and Aneuploidy Induction: By inhibiting Mps1, a kinase essential for the spindle assembly checkpoint, this compound causes cells to exit mitosis with mis-segregated chromosomes [1] [2]. This leads to aneuploidy (an abnormal number of chromosomes) and the formation of micronuclei [1].
  • p53 Activation Post-Mitosis: The resulting aneuploidy acts as a potent stress signal. Research shows that this triggers nuclear deformation and changes in nuclear mechanics upon mitotic exit, which are sensed by kinases like ATR, leading to the stabilization and activation of p53 [3].
  • Downstream Consequences: Activated p53 then transactivates its target genes. This includes the induction of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and pro-apoptotic factors, leading to cell death [1] [2]. The specific outcome can depend on the cellular context, such as the p53 status of the cell [1].

The following diagram illustrates the signaling pathway from Mps1 inhibition to p53 activation and its outcomes.

G MPI This compound Mps1 Mps1 Kinase (Inhibition) MPI->Mps1 Segregation Chromosome Mis-segregation Mps1->Segregation Aneuploidy Aneuploidy & Nuclear Deformation Segregation->Aneuploidy Sensor ATR / mTORC2 (Mechanosensing) Aneuploidy->Sensor p53 p53 Activation (Stabilization) Sensor->p53 p21 p21↑ Cell Cycle Arrest p53->p21 Apoptosis Apoptosis p53->Apoptosis Outcome Antitumor Effect p21->Outcome Apoptosis->Outcome

Experimental Data and Protocols

For researchers aiming to investigate this pathway, the following summarizes key experimental data and validated protocols using this compound.

Quantitative Biological Data

The table below consolidates key experimental findings from cellular studies.

Assay/Condition Cell Line Observed Effect Citation
Cell Viability (GI₅₀) HCT-116 30 - 100 nM [4]
Mps1 Autophosphorylation HEK293T (overexpressing) Blocked at T676 [1]
Spindle Checkpoint Bypass Nocodazole-arrested cells Degradation of cyclin B & securin [1]
Chromosome Alignment A549 Severe defects; lagging chromosomes [1]
Cell Cycle Progression HCT-116, Colo-205 Arrest following initial division [1]
p53 Pathway Activation Various (p53 WT) p53 and p21 protein accumulation [1] [2]
Key Experimental Workflow

A typical workflow for studying this compound's effects involves the following steps, which can be adapted based on specific research goals [1]:

  • Cell Treatment: Treat target cells (e.g., HCT-116, A549) with this compound. A common working concentration range is 0.1 - 10 µM, with treatment times varying from 2 hours (for immediate mitotic effects) to 48-72 hours (for observing p53 activation and long-term outcomes like apoptosis) [1].
  • Functional Assays:
    • Spindle Checkpoint Bypass: Arrest cells in mitosis with nocodazole (e.g., 100 ng/mL for 12-16 hours), then add this compound. Monitor mitotic exit by tracking cyclin B1 degradation via immunoblotting or a decrease in phospho-histone H3-positive cells via flow cytometry [1].
    • Chromosome Segregation Analysis: Image live cells (e.g., A549) stably expressing a fluorescent histone marker during mitosis to visualize chromosome alignment and segregation errors, such as lagging chromosomes [1].
  • p53 Pathway Readouts:
    • Immunoblotting: Measure protein levels of total p53, phosphorylated p53 (e.g., Ser15), and p21 at multiple time points (e.g., 8, 24, 48 hours) post-treatment [1] [2].
    • Cell Cycle Analysis: Use flow cytometry to analyze DNA content (e.g., propidium iodide staining) to determine the proportion of cells in different cell cycle phases and identify sub-G1 (apoptotic) and polyploid populations [1].
    • Viability/Proliferation Assays: Employ assays like WST-1 or CFSE dilution over 72 hours to assess long-term growth arrest and cell death [1] [4].

Important Research Considerations

When designing experiments with this compound, please note:

  • p53 Status is Crucial: The cellular response is highly dependent on the p53 status of the cell line. Cells with wild-type p53 typically undergo growth arrest, while p53-deficient cells are more prone to undergo apoptosis after becoming aneuploid [1].
  • Karyotype Complexity Matters: Recent evidence suggests that cells with only "simple aneuploidy" (gains/losses of 1-3 chromosomes) may evade robust p53 activation and continue to proliferate, unlike cells with "complex aneuploidy." This highlights a nuanced cellular response to chromosome mis-segregation [5].
  • Research-Use Only: this compound is labeled for research use only and not for human or diagnostic application [1].

References

MPI-0479605 preclinical research overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cellular Effects

MPI-0479605 selectively inhibits Mps1, a critical regulator of the spindle assembly checkpoint (SAC) and proper chromosome attachment to the mitotic spindle [1]. Its cellular effects proceed as follows:

G MPI This compound Mps1 Mps1 Kinase MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Abrogates Chrom Chromosome Missegregation SAC->Chrom Aneu Aneuploidy & Micronuclei Formation Chrom->Aneu p53 p53-p21 Pathway Activation (wt p53) Aneu->p53 Death Cell Death: Mitotic Catastrophe / Apoptosis Aneu->Death p53->Death

This compound mechanism: inhibiting Mps1 triggers cell death via mitotic disruption. [1]

  • In p53 Wild-Type Cells: The resulting aneuploidy activates a post-mitotic checkpoint characterized by ATM- and RAD3-related (ATR)-dependent activation of the p53-p21 pathway, leading to growth arrest and subsequent cell death [1].
  • In p53 Mutant Cells: Cells bypass the p53-dependent checkpoint but still ultimately undergo mitotic catastrophe and/or apoptosis after growth arrest and inhibition of DNA synthesis [1].

Key Experimental Protocols

To help you replicate or understand the foundational studies, here are the methodologies for key experiments.

In Vitro Kinase Assay [2]
  • Purpose: Measure direct inhibition of Mps1 kinase activity.
  • Method: Incubate 25 ng of recombinant, full-length Mps1 enzyme in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 5 μM Myelin Basic Protein (MBP)) with vehicle (DMSO) or this compound.
  • Reaction Start: Add 40 μM ATP (2xKₘ) mixed with 1 μCi [γ-³³P]ATP.
  • Incubation: At room temperature for 45 minutes.
  • Termination & Measurement: Stop reaction with 3% phosphoric acid, transfer to P81 filter plates, wash in 1% phosphoric acid, and measure ³³P radioactivity using a scintillation reader.
Cell Viability/Proliferation Assay (GI₅₀ Determination) [2]
  • Cell Lines: A549, Colo205, DU-145, HCT116, and others.
  • Procedure: Treat cells with various concentrations of this compound for 3 or 7 days.
  • Viability Measurement: Use CellTiter-Glo luminescent assay to quantify ATP as a measure of metabolically active cells.
  • Analysis: Calculate GI₅₀ (concentration for 50% growth inhibition).
Cell Cycle Analysis (G2 Checkpoint Inhibition) [3]
  • Cell Line: Human HCT116 cells.
  • Method: Treat cells with compound, then use Hoechst 33342 staining and flow cytometry to assess DNA content and cell cycle distribution.
  • Readout: EC₅₀ for G2 checkpoint inhibition.

In Vivo Antitumor Efficacy

This compound has demonstrated antitumor activity in mouse xenograft models, summarized below:

Model Dosing Regimen Results (Tumor Growth Inhibition) Formulation
HCT-116 (Colon Cancer) 30 mg/kg daily (i.p.) 49% inhibition [3] [2] 5% DMA / 12% ethanol / 40% PEG-300 [3] [2]
HCT-116 (Colon Cancer) 150 mg/kg every 4th day (i.p.) 74% inhibition [3] [2] 5% DMA / 12% ethanol / 40% PEG-300 [3] [2]
Colo-205 (Colon Cancer) 150 mg/kg every 4th day (i.p.) 63% inhibition [3] [2] 5% DMA / 12% ethanol / 40% PEG-300 [3] [2]

Resistance Mechanisms

Cancer cells can develop resistance to Mps1 inhibitors like this compound through point mutations in the kinase's catalytic domain that prevent inhibitor binding without compromising native catalytic activity [4].

G Treatment Mps1 Inhibitor Treatment Mutation Point Mutations in Mps1 ATP-binding pocket Treatment->Mutation Effect Prevents stable inhibitor binding Mutation->Effect Activity Wild-type kinase activity retained Mutation->Activity Resistance Drug Resistance Effect->Resistance

Resistance to this compound can arise from mutations in the Mps1 ATP-binding pocket. [4]

  • Limited Cross-Resistance: Mutations confer resistance to specific inhibitors but may not affect chemically distinct Mps1 inhibitors, suggesting that combination therapies could overcome resistance [4].
  • Clinical Implication: These findings highlight a potential challenge in clinical application and underscore the need for next-generation inhibitors or strategic combination regimens [4].

Future Research and Strategic Context

While this compound itself is primarily a research tool, its study provides valuable insights for the broader field of antimitotic therapies [5]. Future strategies to empower Mps1-targeted and similar approaches include:

  • Increasing cell death signals during mitotic arrest.
  • Targeting therapy-induced senescent cells.
  • Facilitating antitumor immune response [5].

References

MPI-0479605 in vitro kinase assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MPI-0479605

This compound is a potent, selective, and ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK) [1] [2]. Mps1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), ensuring the proper attachment of chromosomes to the mitotic spindle before cell division proceeds [2] [3].

By inhibiting Mps1, this compound impairs the SAC and disrupts chromosome segregation, leading to aneuploidy (an abnormal number of chromosomes), cell growth arrest, and ultimately, cell death through apoptosis or mitotic catastrophe [1] [2]. This mechanism of action makes it a promising candidate for development as an anticancer therapeutic.

Quantitative Profiling of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The tables below summarize key quantitative data.

Table 1: Kinase Inhibition Profile of this compound This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against Mps1 and a selection of other kinases, demonstrating its high selectivity [1] [4] [5].

Kinase Target IC₅₀ Value
Mps1 (TTK) 1.8 nM
FLT3 0.08 μM
JNK1 0.11 μM
ALK 0.26 μM
INSR 0.38 μM
FER 0.59 μM
STK33 1.1 μM
FAK1 2.7 μM
B-Raf 3.2 μM
PLK4 3.3 μM
ERK2 3.9 μM

Table 2: Cellular and In Vivo Activity of this compound This table summarizes the effects of this compound in cell-based and animal models [1] [5].

Parameter Value / Observation Experimental Context
Cellular GI₅₀ 30 - 100 nM Panel of tumor cell lines (e.g., A549, HCT-116, Colo-205)
Antitumor Efficacy 49% - 74% TGI HCT-116 xenograft models (30 mg/kg daily or 150 mg/kg Q4D, i.p.)

Detailed Experimental Protocols

In Vitro Kinase Assay Protocol

The following is a detailed methodology for assessing the direct inhibitory activity of this compound on recombinant Mps1 kinase activity, adapted from the search results [1].

Principle: The assay measures the ability of this compound to inhibit the transfer of a radioactive phosphate group from ATP to a protein substrate by recombinant Mps1.

Reagents and Equipment:

  • Recombinant Mps1 Enzyme: 25 ng of full-length, recombinant human Mps1 per reaction.
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100.
  • Substrate: 5 μM Myelin Basic Protein (MBP).
  • ATP: 40 μM ATP (approximately 2x the Km for Mps1), supplemented with 1 μCi of [γ-³³P]ATP.
  • Test Compound: this compound dissolved in DMSO. A vehicle control (DMSO alone) must be included.
  • Equipment: P81 filter plates, TopCount scintillation reader or similar.

Procedure:

  • Reaction Setup: In a reaction buffer, combine 25 ng of recombinant Mps1 enzyme with the vehicle (DMSO) or the desired concentration of this compound.
  • Initiation: Start the kinase reaction by adding a mixture of ATP (40 μM final concentration) and [γ-³³P]ATP (1 μCi).
  • Incubation: Allow the reaction to proceed at room temperature for 45 minutes.
  • Termination: Stop the reaction by adding 3% phosphoric acid.
  • Capture: Transfer the entire reaction mixture to a P81 filter plate, which binds the phosphorylated protein substrate.
  • Washing: Wash the filter plate extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
  • Detection: Measure the bound ³³P radioactivity using a scintillation counter (e.g., TopCount reader).

Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. The IC₅₀ value (concentration that inhibits 50% of activity) can be determined by testing a range of this compound concentrations.

Key Cellular Assays for Functional Characterization

To evaluate the cellular consequences of Mps1 inhibition, the following assays can be performed.

Spindle Assembly Checkpoint (SAC) Abrogation Assay

  • Principle: This assay tests whether this compound can force cells to exit mitosis even when chromosomes are not properly attached, a process normally prevented by the SAC.
  • Protocol: Treat cells (e.g., HeLa) with a microtubule-destabilizing agent like nocodazole to activate the SAC and arrest them in mitosis. Co-treat with this compound (e.g., 100 nM). Monitor mitotic exit by tracking markers like cyclin B1 degradation (via immunoblotting) or the decrease in cells positive for phospho-histone H3 (via flow cytometry) [2] [3]. This compound treatment should cause rapid degradation of cyclin B1 and securin, leading to mitotic exit within 60 minutes.

Cell Viability and Proliferation Assay

  • Principle: This measures the anti-proliferative effect of this compound.
  • Protocol: Seed a panel of tumor cell lines (e.g., HCT-116, Colo-205). Treat with a concentration series of this compound for 72 hours to 7 days. Assess cell viability using a method like the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells. Calculate the GI₅₀ value for each cell line [1].

Mechanism of Action and Signaling Pathway

The cellular effects of this compound result from its specific inhibition of Mps1 kinase activity, which disrupts critical mitotic processes. The following diagram illustrates the key mechanistic pathway and experimental observations.

G MPI This compound Treatment Mps1 Inhibits Mps1 Kinase MPI->Mps1 SAC Abrogates Spindle Assembly Checkpoint (SAC) Mps1->SAC Alignment Defective Chromosome Alignment & Attachment Mps1->Alignment Anaphase Premature Anaphase Onset with Misattached Chromosomes SAC->Anaphase Assay1 Experimental Readout: SAC Abrogation Assay (e.g., Nocodazole Arrest Release) SAC->Assay1 Alignment->Anaphase Aneuploidy Aneuploidy & Micronuclei Formation Anaphase->Aneuploidy Assay2 Experimental Readout: Immunofluorescence (Lagging Chromosomes, Micronuclei) Anaphase->Assay2 p53_Pathway p53-dependent Pathway (ATM/ATR-p53-p21 Activation) → Cell Cycle Arrest Aneuploidy->p53_Pathway In p53-proficient cells p53_Independent p53-independent Pathway → Mitotic Catastrophe & Apoptosis Aneuploidy->p53_Independent In p53-deficient cells Outcome Inhibition of DNA Synthesis & Cell Death p53_Pathway->Outcome Assay3 Experimental Readout: Western Blot (p53, p21) Flow Cytometry (Cell Cycle) p53_Pathway->Assay3 p53_Independent->Outcome Assay4 Experimental Readout: Cell Viability Assay (e.g., CellTiter-Glo) Outcome->Assay4

Diagram 1: Cellular Mechanism and Experimental Analysis of this compound. This diagram illustrates the cascade of events following Mps1 inhibition, linking key biological outcomes to the experimental assays used to detect them.

Application Notes for Researchers

  • Formulation for Experiments: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM). The final DMSO concentration in cell culture assays should be kept low (e.g., ≤0.1%) to avoid solvent toxicity [1] [5].
  • Cellular Phenotypes to Observe: In microscopy-based assays, treated cells often show severe defects in chromosome alignment at the metaphase plate, lagging chromosomes during anaphase, and the subsequent formation of micronuclei in interphase cells [1] [6].
  • p53 Status Considerations: The cellular response to this compound can be influenced by the p53 status of the cell line. p53-proficient cells may undergo a post-mitotic arrest, while p53-deficient cells are more prone to undergoing apoptosis directly [2] [6].
  • Potential for Drug Resistance: Be aware that long-term exposure to Mps1 inhibitors can lead to acquired resistance through point mutations in the ATP-binding pocket of Mps1 (e.g., TTK mutations). Using a combination of different Mps1 inhibitor scaffolds may help overcome this resistance [3].

References

MPI-0479605 cell viability GI50 determination

Author: Smolecule Technical Support Team. Date: February 2026

MPI-0479605: Mechanism and Cellular Effects

This compound acts as an ATP-competitive, selective inhibitor of the mitotic kinase Mps1 (Monopolar Spindle 1), with a potent IC50 of 1.8 nM and demonstrates >40-fold selectivity over many other kinases [1] [2]. Its core mechanism and subsequent cellular effects are summarized in the diagram below.

mechanism This compound Mechanism of Action and Cellular Outcomes MPI This compound Mps1 Mps1 Kinase (IC₅₀ = 1.8 nM) MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Impairment Mps1->SAC Disrupts Chromo Chromosome Missegregation SAC->Chromo Causes Aneuploidy Aneuploidy & Chromo->Aneuploidy Leads to DeathPath Cell Death Pathways Aneuploidy->DeathPath Triggers

This disruption of normal mitosis initiates several cell death pathways. In cells with wild-type p53, this often activates a postmitotic checkpoint involving the ATR-p53-p21 pathway, leading to growth arrest and inhibition of DNA synthesis [3]. Subsequently, cells undergo mitotic catastrophe and/or apoptosis [1] [3].

GI50 Determination and Antiproliferative Activity

The antiproliferative effects of this compound have been characterized across a panel of human tumor cell lines, with GI50 values typically ranging from 30 to 100 nM [1]. The results from key cell lines are summarized in the table below.

Cell Line Tumor Type Reported GI50/IC50 (nM) Experimental Context
A549 Lung Carcinoma ~100 nM [1] 7-day treatment [1]
HCT116 Colon Carcinoma ~30 nM [1] 7-day treatment [1]
Colo205 Colon Carcinoma ~100 nM [1] 7-day treatment [1]
HCT116 Colon Carcinoma 63 nM [4] Viability assay
DLD-1 Colorectal Adenocarcinoma 153 nM [4] Viability assay
U2OS Osteosarcoma 104 nM [4] Viability assay

Detailed Experimental Protocols

In Vitro Kinase Assay for Mps1 Inhibition

This protocol measures the direct inhibition of Mps1 kinase activity by this compound [1].

  • Recombinant Enzyme: 25 ng of full-length human Mps1.
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100.
  • Substrate: 5 μM Myelin Basic Protein (MBP).
  • ATP Concentration: 40 μM ATP (2xKm) with 1 μCi of [γ-³³P]ATP.
  • Inhibitor Incubation: The enzyme is pre-incubated with vehicle (DMSO) or this compound in reaction buffer before starting the reaction with ATP/substrate.
  • Reaction Conditions: Room temperature for 45 minutes.
  • Termination & Detection: The reaction is stopped with 3% phosphoric acid, spotted onto P81 filter plates, and washed with 1% phosphoric acid. Radioactivity is measured with a scintillation counter to quantify kinase activity [1].
Cell Viability Assay (GI50 Determination)

This protocol details the method used to determine the GI50 values, representing the concentration that reduces cell proliferation by 50% [1].

  • Cell Lines: A wide panel can be used (e.g., A549, HCT116, Colo205, DU-145, MDA-MB-231) [1].
  • Cell Plating: Cells are plated in 96-well plates at a density suitable for linear growth over the assay period (e.g., 7.5 x 10³ cells/well for an MTT assay) [1] [5].
  • Drug Treatment: ~24 hours after plating, cells are treated with a concentration range of this compound (e.g., from 1 nM to 10 μM). Each concentration and controls (vehicle alone) should be tested in multiple replicates.
  • Incubation Time: Cells are exposed to the inhibitor for a defined period, typically 3 days or 7 days [1].
  • Viability Readout: Cell viability is quantified using a metabolic activity assay like CellTiter-Glo (which measures ATP levels) or MTT (which measures mitochondrial reductase activity) [1] [5].
  • GI50 Calculation: The GI50 value is calculated from the dose-response curve as the concentration of this compound that results in a 50% reduction in cell viability compared to the vehicle-treated control.

The workflow for the cell viability assay is as follows:

workflow Cell Viability GI50 Assay Workflow Start Plate Cells in 96-well Plate Treat Treat with This compound (Dose Range) Start->Treat Incubate Incubate (3-7 days) Treat->Incubate Measure Measure Viability (e.g., CellTiter-Glo) Incubate->Measure Calculate Calculate GI50 from Dose-Response Curve Measure->Calculate

In Vivo Antitumor Efficacy

This compound has demonstrated promising antitumor activity in mouse xenograft models [1] [3].

  • Model: Mice bearing subcutaneous HCT-116 or Colo-205 human tumor cell xenografts.
  • Formulation: The compound can be formulated for intraperitoneal (i.p.) injection, for example, in 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 [1].
  • Dosing: Effective regimens include 30 mg/kg administered daily or 150 mg/kg given every 4 days [1].
  • Efficacy: In HCT-116 xenografts, a dose of 30 mg/kg resulted in a 49% tumor growth inhibition (TGI) [1]. The antitumor effect is associated with the induction of apoptosis and a decrease in cell proliferation within the tumor tissue [3].

Conclusion and Research Implications

This compound serves as a potent and selective chemical probe for studying Mps1 function and validates Mps1 inhibition as a viable anticancer strategy. Its well-characterized cellular and in vivo activity provides a strong foundation for further research. A key consideration for the clinical development of this class of drugs is the potential for cancer cells to develop resistance through point mutations in the ATP-binding pocket of Mps1 [4]. Future work may focus on developing next-generation inhibitors or combination therapies to overcome this resistance.

References

MPI-0479605 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Solubility of MPI-0479605

This compound is a potent, selective, and ATP-competitive inhibitor of the mitotic kinase Mps1, with an IC₅₀ of 1.8 nM [1] [2] [3].

Property Value / Description
Molecular Formula C₂₂H₂₉N₇O [1] [2] [3]
Molecular Weight 407.51 g/mol [1] [2] [3]
CAS Number 1246529-32-7 [1] [2] [3]
Appearance White to gray, crystalline solid [2] [3]
Solubility in DMSO 62 mg/mL (152.14 mM) [1] or 11 mg/mL (26.99 mM) [3]
Solubility in Ethanol ~2 mg/mL [1]
Solubility in Water Insoluble [1]

Biological Activity & Selectivity Profile

This compound demonstrates high selectivity for Mps1, showing over 40-fold selectivity against many other kinases [1].

Target IC₅₀ (nM) Target IC₅₀ (μM)
Mps1 1.8 [1] [3] [4] ALK 0.26 [2] [3]
FLT3 80 [2] [3] FER 0.59 [2] [3]
JNK1 110 [2] [3] INSR 0.38 [2] [3]
STK33 1.1 [2] [3] FAK1 2.7 [2] [3]
PLK4 3.3 [2] [3] B-RAF 3.2 [2] [3]
ERK2 3.9 [2] [3]

Cellular Effects: this compound impairs the spindle assembly checkpoint, causes chromosome misalignment, and leads to cell death through apoptosis or mitotic catastrophe [1] [4]. It reduces cell viability with GI₅₀ values ranging from 30 to 100 nM in various tumor cell lines [1].

In Vitro Experimental Protocols

Kinase Assay for Mps1 Inhibition [1]
  • Reaction Mixture: Combine 25 ng of recombinant, full-length Mps1 enzyme in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, and 5 μM Myelin Basic Protein).
  • Inhibition: Add the vehicle (DMSO) or this compound at desired concentrations.
  • Initiation: Start the reaction by adding 40 μM ATP (2xKₘ) mixed with 1 μCi [γ-³³P]ATP.
  • Incubation: Incubate at room temperature for 45 minutes.
  • Termination & Measurement: Stop the reaction with 3% phosphoric acid, transfer to P81 filter plates, wash with 1% phosphoric acid, and measure ³³P radioactivity using a scintillation counter.
Cell Viability Assay (e.g., in HCT-116 cells) [1] [3]
  • Cell Plating: Plate tumor cell lines (e.g., A549, Colo205, HCT116) in culture plates.
  • Treatment: Treat cells with a concentration series of this compound (e.g., from 0.1 to 10 μM) for 3 to 7 days.
  • Measurement: Assess cell viability using a luminescent or colorimetric method (e.g., CellTiter-Glo or WST-8 assay).
  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Experimental Protocol

This protocol is adapted from studies using mouse xenograft models [1] [3].

  • Tumor Inoculation: Implant human tumor cells (e.g., HCT-116 or Colo-205) subcutaneously into the flanks of immunocompromised mice.
  • Grouping & Dosing: When tumor volumes reach approximately 100 mm³, randomize mice into treatment and control groups.
    • This compound Formulation: Prepare the compound in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300 [1] [3].
    • Dosing Regimen: Administer via intraperitoneal (i.p.) injection. Effective regimens include 30 mg/kg daily or 150 mg/kg every fourth day (Q4D) [1] [3].
  • Tumor Monitoring: Measure tumor volumes regularly using calipers.
  • Data Analysis: Calculate percent tumor growth inhibition (%TGI) using the formula: %TGI = 100 - [100 × (Change in median tumor volume of treated) / (Change in median tumor volume of control)] [3].

mpi_mechanism MPI This compound Mps1_ATP Mps1-ATP Complex (Active) MPI->Mps1_ATP  Inhibits  ATP Binding Substrate_P Reduced Phosphorylation MPI->Substrate_P  Reduces Mps1 Mps1 Kinase (Inactive) Mps1->Mps1_ATP  ATP Binding SAC Spindle Assembly Checkpoint (SAC) Mps1_ATP->SAC  Activates Mps1_ATP->Substrate_P  Phosphorylates SAC_Inactive SAC Failure SAC->SAC_Inactive  Inhibited Misalign Chromosome Misalignment SAC_Inactive->Misalign Death Cell Death (Apoptosis/Mitotic Catastrophe) Misalign->Death Substrate Mps1 Substrates (e.g., BubR1) Degradation Cyclin B & Securin Degradation Substrate_P->Degradation Degradation->Misalign

Diagram 1: Mechanism of Action of this compound. The inhibitor binds to Mps1, preventing ATP binding and kinase activity, leading to spindle assembly checkpoint failure and cell death.

Storage & Safety Information

Aspect Specification
Storage Temperature (Powder) -20°C [2] [3] [5]
Storage Temperature (Solution) -80°C for long-term (up to 2 years); -20°C for short-term (up to 1 year) [3]
Storage Atmosphere Keep in a tightly sealed container, in a dark place, under an inert atmosphere [2]
Hazard Statements H302 (Harmful if swallowed); H410 (Very toxic to aquatic life with long-lasting effects) [5]
Precautionary Measures Wear protective gloves and eye protection. Avoid dust formation. Do not eat, drink, or smoke when handling. Avoid release to the environment [5]

Conclusion

This compound is a valuable research tool for selectively inhibiting Mps1 kinase. The provided data and detailed protocols for its use in biochemical, cellular, and in vivo experiments can help ensure accurate and reproducible results in your research.

References

Comprehensive Application Notes and Protocols for MPI-0479605: From DMSO Stock Preparation to Experimental Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Introduction

MPI-0479605 is a potent, selective, and ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK), which plays a critical role in spindle assembly checkpoint signaling and chromosome attachment during mitosis. With an IC50 value of 1.8 nM against Mps1, this compound demonstrates remarkable selectivity, showing >40-fold selectivity over other kinases in profiling assays. [1] [2] The compound induces mitotic catastrophe in proliferating cells through disruption of proper chromosome segregation, leading to aneuploidy, micronuclei formation, and ultimately either apoptosis or a p53-dependent postmitotic checkpoint activation depending on cellular context. [3]

The molecular weight of this compound is 407.51 g/mol, with a chemical formula of C22H29N7O and CAS registry number 1246529-32-7. [1] [2] The compound appears as a white to gray solid at room temperature and has demonstrated potent antitumor activity in xenograft models, particularly against colon cancer models, with tumor growth inhibition reaching 74% in HCT-116 xenografts under optimized dosing regimens. [1] These properties make this compound a valuable chemical probe for studying Mps1 biology and a promising starting point for anticancer drug development.

This compound DMSO Stock Solution Preparation

Materials and Equipment
  • This compound solid compound (store desiccated at -20°C upon receipt)
  • High-quality DMSO (Hyroscopic, cell culture grade; use newly opened containers when possible)
  • Analytical balance (capable of accurately weighing 0.1 mg to 100 mg)
  • Sterile glass vials or plastic tubes (compatible with DMSO)
  • Benchtop centrifuge (for brief spinning to collect contents at vial bottom)
  • Vortex mixer and ultrasonic bath (with temperature control)
  • Aluminum foil or light-protective covers
  • Personal protective equipment: gloves, lab coat, and safety glasses
Step-by-Step Preparation Protocol
  • Equipment Preparation:

    • Warm DMSO to room temperature (15-25°C) before use.
    • Centrifuge the original container of this compound at 500×g for 1-2 minutes to ensure all powder is at the bottom of the vial. [4]
  • Weighing:

    • Tare an empty weighing vessel on the analytical balance.
    • Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution at 10 mM, weigh 40.75 mg of compound.
  • Solubilization:

    • Transfer the weighed compound to a sterile glass vial.
    • Add the appropriate volume of DMSO to achieve the target concentration.
    • For concentrations at or above 10 mM, brief warming to 37°C with shaking in an ultrasonic bath is recommended to ensure complete dissolution. [1] [4]
  • Quality Assessment:

    • Visually inspect the solution for complete dissolution and absence of particulate matter.
    • The solution should appear clear without cloudiness or precipitation.
  • Aliquoting and Storage:

    • Aseptically aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.
    • Label each vial with compound name, concentration, date, and preparer's initials.
    • Store aliquots at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years). [1]

Table 1: Recommended Stock Solution Concentrations and Preparation Guide

Target Concentration Mass of Compound per mL DMSO Solubilization Method Storage Stability

| 10 mM | 4.08 mg | Vortex + 37°C ultrasonic bath (5-10 min) | -20°C: 1 year -80°C: 2 years | | 50 mM | 20.38 mg | Extended vortex + 37°C ultrasonic bath (10-15 min) | -80°C: 2 years Avoid repeated freeze-thaw | | 100 mM | 40.75 mg | Extended vortex + 37°C ultrasonic bath (15-20 min) + potential intermittent mixing | -80°C: 2 years Single-use aliquots recommended |

Critical Considerations and Troubleshooting
  • DMSO Quality: Use fresh, dry DMSO as it is hygroscopic. Moisture absorption can affect solubility and compound stability over time. [1]
  • Solubility Limitations: The maximum solubility in DMSO is approximately 62 mg/mL (152 mM) as determined by independent testing. [2] For concentrations approaching this limit, extended mixing with warming may be required.
  • Light and Moisture Protection: Protect stock solutions from light and moisture to maintain compound integrity.
  • Precipitation: If precipitation occurs after storage, warm the solution to 37°C and vortex thoroughly. If particles persist, brief sonication may help.

In Vitro Application in Cell-Based Assays

Dilution and Working Solution Preparation

For cell-based assays, prepare intermediate working solutions by diluting the DMSO stock in culture medium or buffer. To minimize DMSO cytotoxicity, maintain the final DMSO concentration ≤0.5% for most cell lines, and ≤0.1% for primary or sensitive cells. [5] [6] [7]

Serial dilution protocol:

  • Prepare initial intermediate dilution in DMSO if needed (e.g., 100× final desired concentration)
  • Dilute this intermediate solution in appropriate aqueous buffer (PBS or culture medium)
  • Add the diluted working solution to cells, ensuring thorough mixing
Cell-Based Assay Protocols
3.2.1 Antiproliferative Activity Assessment (MTT/WST-8 Assay)
  • Cell Seeding: Seed cells at optimal density (e.g., 2,000 cells/well for 96-well plates) determined from growth curve analysis. [6]
  • Treatment: After 24h cell attachment, treat with this compound across desired concentration range (typically 1 nM to 10 μM)
  • Incubation: Maintain cells for 48-72h in compound-containing media
  • Viability Assessment: Add MTT (0.5 mg/mL) or WST-8 reagent and incubate 2-4h at 37°C
  • Quantification: Measure absorbance at 570 nm (MTT formazan) or 450 nm (WST-8 formazan)
  • Data Analysis: Calculate GI50 values using nonlinear regression of dose-response curves

Table 2: Reported Antiproliferative Activity of this compound in Various Cell Lines

Cell Line Tissue Origin GI50/IC50 Value Assay Type Exposure Time
HCT-116 Colorectal carcinoma 30-100 nM WST-8 viability 72 h
A549 Lung adenocarcinoma >10 μM WST-8 viability 72 h
Various tumor lines Multiple origins 30-100 nM CellTiter-Glo 72 h
HCT-116 Colorectal carcinoma 0.3 μM (EC50) Cell cycle arrest (G2 checkpoint) Not specified
3.2.2 Cell Cycle Analysis and Mitotic Progression
  • Treatment: Apply this compound at concentrations near GI50 (30-300 nM)
  • Fixation: Harvest cells at various timepoints (6-72h) and fix in 70% ethanol
  • Staining: Treat with RNase A and stain DNA with propidium iodide (50 μg/mL) or Hoechst 33342
  • Analysis: Assess DNA content by flow cytometry or fluorescent microscopy
  • Expected Outcome: Increased G2/M population, mitotic catastrophe, aneuploidy
DMSO Cytotoxicity Considerations

Recent studies demonstrate that DMSO cytotoxicity is concentration-, time-, and cell type-dependent. [6] [7]

Table 3: Safe DMSO Concentration Thresholds in Cell Culture

Cell Type Safe Concentration (24h) Safe Concentration (72h) Toxic Concentration Key Considerations
Standard cell lines ≤0.5% ≤0.1% >0.5% Some proliferation effects at >0.1%
Primary cells ≤0.1% ≤0.01% >0.1% Increased sensitivity requires lower thresholds
RA FLSs ≤0.05% ≤0.01% >0.1% Patient-derived fibroblast-like synoviocytes
Cancer cell lines (HepG2, MCF-7, etc.) ≤0.3125% Not specified >0.3125% Variable sensitivity by cell line

In Vivo Administration Formulations

For animal studies, this compound requires specific formulations to ensure solubility and bioavailability while maintaining acceptable tolerability profiles.

Recommended Formulations
  • Standard Formulation:

    • 5% dimethylacetamide (DMA) / 12% ethanol / 40% PEG-300 in aqueous solution [1] [2]
    • Preparation: Dissolve this compound in DMA first, then add ethanol and PEG-300 sequentially, followed by aqueous component
    • Stable for several days when protected from light and stored at 4°C
  • Alternative Formulation 1:

    • 10% DMSO / 30% PEG-300 / 5% Tween-80 / 55% ddH2O [2]
    • Achieves 6.0 mg/mL (14.72 mM) concentration
    • Preparation: Dissolve in DMSO first, then add PEG-300 and Tween-80 sequentially, finally add ddH2O
  • Alternative Formulation 2:

    • 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% ddH2O [2]
    • Achieves 3.1 mg/mL (7.61 mM) concentration
  • Oil-based Formulation:

    • 5% DMSO / 95% corn oil [2]
    • Achieves 3.1 mg/mL (7.61 mM) concentration
In Vivo Dosing Regimens

Based on published xenograft studies: [1]

  • Daily dosing: 30 mg/kg intraperitoneally
  • Intermittent dosing: 150 mg/kg every fourth day (Q4D)
  • Treatment initiation: Begin when tumor volumes reach approximately 100 mm³
  • Monitoring: Measure tumor volume regularly using vernier calipers

Tumor Growth Inhibition (TGI) Calculation:

Experimental Data Summary

Table 4: Comprehensive Biochemical and Cellular Profiling of this compound

Parameter Value Context Reference
Mps1 IC50 1.8 nM ATP-competitive inhibition [1] [2]
Selectivity >40-fold vs. other kinases Kinase panel screening [2]
Cellular GI50 30-100 nM Broad panel of tumor cell lines [2]
G2 Checkpoint Inhibition 0.3 μM (EC50) HCT-116 cells [1]
Antitumor Efficacy 49-74% TGI HCT-116 xenografts, 30 mg/kg daily or 150 mg/kg Q4D [1]
Other Kinase Targets <1 μM IC50 for: FLT3 (0.08 μM), JNK1 (0.11 μM), INSR (0.38 μM), FER (0.59 μM) Kinase selectivity panel [1]

Visual Experimental Workflow and Mechanism

G cluster_mechanism Molecular Mechanism StockPrep DMSO Stock Solution Preparation InVitro In Vitro Applications StockPrep->InVitro Weigh Weigh Compound StockPrep->Weigh InVivo In Vivo Studies InVitro->InVivo Dilution Working Solution Preparation InVitro->Dilution Analysis Data Analysis InVivo->Analysis Formulation Formulation Preparation InVivo->Formulation Dissolve Dissolve in DMSO (37°C sonication) Weigh->Dissolve Aliquot Aliquot & Store (-20°C to -80°C) Dissolve->Aliquot CellTreatment Cell Treatment (≤0.5% DMSO) Dilution->CellTreatment Viability Viability Assays (MTT/WST-8) CellTreatment->Viability CellCycle Cell Cycle Analysis CellTreatment->CellCycle MPS1Inhibition MPS1 Inhibition CellTreatment->MPS1Inhibition CalcGI50 GI50 Calculation Viability->CalcGI50 Dosing Animal Dosing (30 mg/kg daily) Formulation->Dosing TumorMeasure Tumor Measurement Dosing->TumorMeasure TGIAnalysis TGI Analysis TumorMeasure->TGIAnalysis SACDisruption Spindle Assembly Checkpoint Disruption MPS1Inhibition->SACDisruption ChromosomeMisalignment Chromosome Misalignment SACDisruption->ChromosomeMisalignment Aneuploidy Aneuploidy & Micronuclei ChromosomeMisalignment->Aneuploidy MitoticCatastrophe Mitotic Catastrophe Aneuploidy->MitoticCatastrophe Apoptosis Apoptosis or p53-dependent Arrest MitoticCatastrophe->Apoptosis

Diagram 1: Experimental workflow for this compound applications from stock preparation to data analysis, including molecular mechanism of action.

Troubleshooting Guide

Table 5: Common Experimental Issues and Solutions

Problem Potential Cause Solution
Poor solubility in DMSO Low-quality or wet DMSO; insufficient mixing Use fresh, anhydrous DMSO; warm to 37°C with sonication
Precipitation in aqueous media Rapid dilution; concentration too high Dilute stock gradually in buffer with vortexing; prepare fresh working solutions
High background cytotoxicity Excessive DMSO concentration Ensure final DMSO ≤0.5% (ideally ≤0.1%); include DMSO-only controls
Variable results between replicates Inconsistent cell seeding Optimize cell density for each cell line; ensure uniform seeding technique
Loss of compound activity Repeated freeze-thaw cycles; improper storage Aliquot stock solutions; store at -80°C; avoid repeated freezing and thawing
Poor in vivo solubility Formulation issues Pre-dissolve in organic solvent before adding aqueous components; use fresh formulation

References

MPI-0479605 chromosome segregation assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MPI-0479605

This compound is a potent, selective, and ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK) [1] [2] [3]. Mps1 is a central regulator of the Spindle Assembly Checkpoint (SAC), which ensures accurate chromosome segregation during cell division. By inhibiting Mps1, this compound forces cells with mis-attached chromosomes to exit mitosis prematurely, leading to aneuploidy (an abnormal number of chromosomes) and subsequent cell death, an effect known as mitotic catastrophe [1] [2]. This mechanism makes it a compound of interest in cancer research, as many tumors rely on a functional SAC for survival.


Mechanism of Action and Key Findings

Mechanism of Action

The following diagram illustrates the cellular mechanism triggered by this compound.

G MPI This compound Treatment Mps1 Inhibits Mps1 Kinase MPI->Mps1 SAC SAC Abrogation Mps1->SAC Cyclin Premature Degradation of: • Cyclin B • Securin SAC->Cyclin Anaphase Premature Anaphase Onset Cyclin->Anaphase Defects Chromosome Segregation Defects: • Lagging Chromosomes • Misalignment Anaphase->Defects Outcomes Cellular Outcomes: • Aneuploidy • Micronuclei Formation • Cell Cycle Arrest • Apoptosis / Mitotic Catastrophe Defects->Outcomes

Summary of Key Cellular and Antitumor Effects

The table below summarizes the primary effects observed in preclinical studies.

Effect Category Observation Experimental Model / Context
In Vitro Cytotoxicity GI₅₀: 30 - 100 nM [1] Panel of tumor cell lines (e.g., A549, HCT-116, Colo-205) [1]
Mps1 Inhibition (IC₅₀) 1.8 nM [1] [3] In vitro kinase assay [1]
Kinase Selectivity >40-fold selective over other kinases [1] Screening against 120 other kinases [3]
Chromosome Segregation Defects in alignment; lagging chromosomes during anaphase [1] [2] Live-cell imaging (A549 cells) [1]
Cell Cycle Impact Suppression of DNA synthesis (BrdU incorporation); delay/arrest after one division [1] CFSE labeling, BrdU assay [1]
In Vivo Antitumor Activity Tumor Growth Inhibition (TGI): 49% at 30 mg/kg [1] [3] HCT-116 xenograft model (mice) [1]

Detailed Experimental Protocols

Protocol 1: Quantifying Chromosome Segregation Defects via Immunofluorescence

This protocol assesses chromosome mis-segregation by scoring for lagging chromosomes in anaphase cells [1] [4].

Workflow

G A 1. Cell Seeding & Treatment • Plate cells (e.g., A549) on coverslips • Treat with this compound (e.g., 100-500 nM) • Use DMSO as vehicle control B 2. Fixation and Permeabilization • Fix cells with 4% PFA for 15 min • Permeabilize with 0.5% Triton X-100 A->B C 3. Immunostaining • Block with 5% BSA • Incubate with primary antibodies:  - Anti-α-Tubulin (microtubules)  - Anti-pHH3 (mitotic marker)  - DAPI (DNA) B->C D 4. Imaging & Analysis • Image using a 60x or higher oil objective • Identify anaphase cells (pHH3+, DAPI) • Score for lagging chromosomes • Count ≥100 anaphase cells per condition C->D

Key Reagents and Parameters
Component Specification Notes
Cell Lines A549, HCT-116, or other adherent cancer lines [1] Ensure active proliferation.
This compound 100 - 500 nM [1] Dissolve in DMSO; final DMSO concentration should be equal in all wells (e.g., 0.1%).
Incubation Time ~24 hours [1] Treat for duration sufficient for cells to enter mitosis.
Primary Antibodies Anti-α-Tubulin, Anti-Phospho-Histone H3 (Ser10) [1] [4] Dilute as per manufacturer's recommendation.
Microscope Epifluorescence or confocal microscope [4] A 60x 1.4NA Plan Apo oil objective is recommended for sufficient resolution [4].
Protocol 2: Measuring Aneuploidy and Cell Survival via FISH

Fluorescent in situ hybridization (FISH) directly measures chromosome numbers in interphase cells to assess aneuploidy and cell survival post-treatment [4].

Workflow

G A 1. Long-Term Treatment & Passaging • Treat cells with this compound (e.g., 30-100 nM) • Maintain treatment over 1-2 weeks • Passage cells as needed B 2. Cell Preparation • Harvest cells and drop onto slides • Fix with methanol:acetic acid (3:1) A->B C 3. Probe Hybridization • Denature chromosomal DNA and FISH probe • Hybridize overnight with chromosome-specific probe B->C D 4. Detection & Scoring • Wash stringently to remove excess probe • Counterstain with DAPI • Image and score chromosome numbers • Analyze ≥500 cells per condition C->D

Key Reagents and Parameters
Component Specification Notes
Cell Lines HCT-116 (p53 WT), Colo-205 (p53 deficient) [1] Useful for comparing p53-dependent responses.
This compound 30 - 100 nM [1] Use concentrations near the GI₅₀ to apply selective pressure.
FISH Probe Centromeric or whole-chromosome paint probe [4] Choose a probe for a large, easily identifiable chromosome.
Analysis Chromosome counts per nucleus [4] Aneuploid cell survival is indicated by the propagation of cells with non-diploid counts.

Notes on Experimental Design

  • p53 Status Matters: The cellular response to this compound can vary. p53-proficient cells (e.g., HCT-116) may undergo a p21-mediated growth arrest, while p53-deficient cells (e.g., Colo-205) are more likely to undergo apoptosis [1] [2]. Including isogenic cell lines with different p53 statuses can provide a more complete picture.
  • Use a SAC Challenge Assay: To confirm Mps1 inhibition, first treat cells with a microtubule poison like nocodazole to activate the SAC and arrest them in mitosis. Subsequent addition of this compound should override this arrest, leading to mitotic exit—a clear readout of SAC abrogation [1] [5].
  • Potential Drug Resistance: Be aware that long-term studies can lead to resistant clones with mutations in the Mps1 ATP-binding pocket [5]. Using a freshly prepared compound and monitoring efficacy is advised.

References

Comprehensive Application Notes & Protocols: Analyzing MPI-0479605-Induced Apoptosis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MPI-0479605 and Its Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (Monopolar Spindle 1) with an impressive IC50 of 1.8 nM. This small molecule exhibits >40-fold selectivity over other kinases, making it a valuable tool for investigating mitotic mechanisms and developing cancer therapeutics. Mps1 plays a critical role in maintaining genomic stability by regulating the spindle assembly checkpoint (SAC), which ensures proper chromosome attachment to the mitotic spindle before cell division proceeds. By inhibiting Mps1, this compound disrupts SAC function, leading to premature mitotic exit, improper chromosome segregation, and the generation of aneuploid cells with unbalanced chromosome numbers. [1] [2]

The cellular response to this compound treatment involves complex processes that ultimately trigger cell death. Treatment with this compound impairs the SAC and the bipolar attachment of chromosomes to the mitotic spindle, which results in chromosome segregation defects and aneuploidy. Cells with wild-type p53 typically activate a postmitotic checkpoint characterized by ATM- and RAD3-related-dependent activation of the p53-p21 pathway, leading to growth arrest. Regardless of p53 status, treated cells ultimately experience mitotic catastrophe and/or apoptotic cell death. This sequence of events makes this compound particularly effective against various tumor cell lines, with GI50 values ranging from 30 to 100 nM in a panel of cancer cells. The compound has demonstrated significant antitumor activity in colon cancer xenograft models, inhibiting tumor growth by up to 74% in HCT-116 models and 63% in Colo-205 models. [1] [2] [3]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Tissue Origin GI50 (nM) Key Genetic Features
HCT-116 Colon carcinoma 30-100 Wild-type p53
Colo-205 Colon carcinoma 30-100
A549 Lung carcinoma >10,000
SK-N-Be2c Neuroblastoma Sensitive MYCN amplified, TP53 mutated
IMR-32 Neuroblastoma Sensitive MYCN amplified
HCC827 Lung carcinoma 30-100
MDA-MB-231 Breast carcinoma 30-100

Table 2: Kinase Inhibition Profile of this compound

Kinase Target IC50 (nM) Selectivity Ratio (vs. Mps1)
Mps1 1.8 1.0
FLT3 80 44.4
JNK1 110 61.1
INSR 380 211.1
FER 590 327.8
ALK 260 144.4
STK33 1100 611.1
B-RAF 3200 1777.8
PLK4 3300 1833.3
ERK2 3900 2166.7
FAK1 2700 1500.0

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Model Dosing Regimen Tumor Growth Inhibition (TGI) Formulation
HCT-116 30 mg/kg daily 49% 5% DMA/12% ethanol/40% PEG-300
HCT-116 150 mg/kg Q4D 74% 5% DMA/12% ethanol/40% PEG-300
Colo-205 Daily dosing Not significant 5% DMA/12% ethanol/40% PEG-300
Colo-205 150 mg/kg Q4D 63% 5% DMA/12% ethanol/40% PEG-300

Apoptosis Detection Methods for this compound-Treated Cells

Recommended Detection Approaches

The analysis of this compound-induced cell death requires a multifaceted approach due to the complex sequence of events that begins with mitotic disruption and progresses through various cell death pathways. Apoptosis detection should employ multiple complementary methods to capture different stages of the process, from early indicators to late-stage events. Based on the established mechanisms of this compound, the most relevant techniques include flow cytometry-based assays for quantifying apoptosis rates, mitochondrial function assays to detect early apoptotic changes, caspase activity measurements to confirm engagement of the apoptotic machinery, and morphological analyses to identify characteristic apoptotic features. [4] [5]

For researchers investigating this compound, particular emphasis should be placed on methods that detect mitochondrial apoptosis pathways, as evidence indicates that Mps1 inhibition promotes cell death via the caspase-dependent mitochondrial apoptotic pathway. This involves monitoring changes in mitochondrial membrane potential (ΔΨm),

cytochrome c release, and caspase activation. Additionally, since this compound treatment can lead to both apoptosis and mitotic catastrophe, techniques that differentiate between these processes are valuable. A time-course experiment is highly recommended to capture the progression of events, as apoptosis is a transient process that may be missed with single timepoint analyses. [3] [5]

Experimental Workflow for Apoptosis Detection

G Start This compound Treatment Early Early Apoptosis Detection (24-48h) Start->Early Mid Mid-Stage Apoptosis Detection (48-72h) Early->Mid EarlyMeth Annexin V/PI staining Mitochondrial membrane potential Caspase-3/7 activity Early->EarlyMeth Flow cytometry Fluorometry Late Late Apoptosis/Cell Death (72h+) Mid->Late MidMeth DNA fragmentation (TUNEL) Cell cycle analysis PARP cleavage Mid->MidMeth Flow cytometry Microscopy Western blot Mech Mechanistic Investigation Late->Mech LateMeth Sub-G1 population Morphological changes Clonogenic survival Late->LateMeth Flow cytometry Microscopy MechMeth Western blotting Pathway analysis Mitotic markers Mech->MechMeth Western blot Immunofluorescence

Detailed Experimental Protocols

Cell Culture and Treatment Protocol

Purpose: To establish optimal conditions for treating cancer cells with this compound to induce apoptosis.

Materials:

  • This compound (commercially available from suppliers like Selleckchem and MedChemExpress)
  • Appropriate cancer cell lines (e.g., HCT-116, SK-N-Be2c)
  • Cell culture media and supplements
  • DMSO (for compound solubilization)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
  • Seed cells in appropriate culture vessels at 30-50% confluence and allow to adhere overnight.
  • Prepare working concentrations by diluting the stock solution in culture media. Final DMSO concentration should not exceed 0.1%.
  • Treat cells with this compound at concentrations ranging from 10 nM to 10 μM based on the cell line sensitivity.
  • Include vehicle control (0.1% DMSO) and positive control for apoptosis (e.g., 1 μM staurosporine).
  • Incubate cells for 24-72 hours depending on the assay endpoint.
  • For time-course experiments, collect samples at 24, 48, and 72 hours post-treatment.

Technical Notes: this compound is soluble in DMSO at 62 mg/mL (152.14 mM) but insoluble in water. For in vitro assays, prepare fresh working solutions from DMSO stocks to avoid compound degradation. Optimal treatment duration varies by cell line; fast-dividing cells may show apoptotic signatures within 24 hours, while others may require 72 hours. [1] [6]

Annexin V/Propidium Iodide Apoptosis Assay

Purpose: To detect early and late apoptosis by measuring phosphatidylserine externalization and membrane integrity.

Materials:

  • Annexin V binding buffer
  • Fluorescently conjugated Annexin V (FITC or PE)
  • Propidium iodide (PI) solution
  • Flow cytometry capable of detecting appropriate fluorochromes

Procedure:

  • Harvest cells by gentle trypsinization followed by washing with cold PBS.
  • Resuspend approximately 1×10⁵ cells in 100 μL of Annexin V binding buffer.
  • Add fluorescently conjugated Annexin V (according to manufacturer's recommendation) and incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of binding buffer containing PI at a final concentration of 1 μg/mL.
  • Analyze samples by flow cytometry within 1 hour using appropriate fluorescence channels.
  • Identify populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Technical Notes: Avoid over-trypsinizing cells as this can damage phosphatidylserine asymmetry and cause false positives. Include untreated controls for baseline apoptosis and a positive control (e.g., hydrogen peroxide-treated cells). The assay should be performed on single-cell suspensions; cell clumps can interfere with accurate flow cytometry analysis. [7] [8]

Mitochondrial Membrane Potential Assay

Purpose: To detect early apoptosis through changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • Mitochondrial membrane potential-sensitive dyes (TMRE, DiOC6(3), or JC-1)
  • Flow cytometer or fluorescence plate reader
  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control

Procedure:

  • Harvest cells and wash with PBS.
  • Load cells with the appropriate dye at optimized concentrations:
    • TMRE: 50-200 nM for 30 minutes at 37°C
    • DiOC6(3): 20-40 nM for 15-30 minutes at 37°C
    • JC-1: 2-5 μg/mL for 15-30 minutes at 37°C
  • Wash cells to remove excess dye and resuspend in fresh media or buffer.
  • Analyze by flow cytometry or fluorescence measurement:
    • For TMRE and DiOC6(3): Measure fluorescence intensity decrease in FL2 channel
    • For JC-1: Monitor shift from red (aggregates) to green (monomers) fluorescence

Technical Notes: Maintain consistent dye loading conditions as temperature and time significantly affect results. Include CCCP (50-100 μM for 10-30 minutes) as a positive control for mitochondrial depolarization. Use appropriate compensations when performing multicolor flow cytometry. The assay works best when performed on live cells; fixation can alter mitochondrial membrane potential. [5] [3]

Caspase-3/7 Activity Assay

Purpose: To measure executioner caspase activation as a key indicator of apoptosis commitment.

Materials:

  • Caspase-3/7 fluorescent substrate (e.g., DEVD-AMC, DEVD-AFC, or commercial kits)
  • Cell lysis buffer
  • Fluorescence microplate reader or fluorometer

Procedure:

  • Harvest cells and wash with cold PBS.
  • Lyse cells in appropriate lysis buffer (e.g., 50-100 μL per 1×10⁶ cells) for 15 minutes on ice.
  • Clarify lysates by centrifugation at 10,000×g for 10 minutes at 4°C.
  • Transfer supernatant to a fresh tube and determine protein concentration.
  • Incubate equal amounts of protein (10-50 μg) with caspase substrate (e.g., 50 μM DEVD-AMC) in reaction buffer.
  • Measure fluorescence continuously over 60-120 minutes:
    • DEVD-AMC: excitation 380 nm, emission 460 nm
    • DEVD-AFC: excitation 400 nm, emission 505 nm
  • Calculate caspase activity as fluorescence increase per minute per mg protein.

Technical Notes: Include a caspase inhibitor (e.g., Z-VAD-FMK) as a negative control to confirm specificity. Perform the assay in black plates to minimize background fluorescence. For single-cell analysis by flow cytometry, use cell-permeable caspase substrates (e.g., FAM-DEVD-FMK). Caspase-3 activation typically occurs after 24-48 hours of this compound treatment. [5] [3]

Technical Considerations and Troubleshooting

Timing and Method Selection

The transient nature of apoptosis makes timing critical for accurate detection. When studying this compound-induced cell death, researchers should implement a time-course approach with multiple detection methods. Early events (24-48 hours) include caspase activation and phosphatidylserine externalization, while later time points (48-72 hours) are optimal for detecting DNA fragmentation and sub-G1 populations. Since this compound can trigger both apoptosis and mitotic catastrophe, using multiple complementary assays is essential to fully characterize the cell death response. [4] [5]

Method selection should align with specific research goals and available equipment. Flow cytometry-based methods (Annexin V/PI, cell cycle analysis) provide quantitative data on population responses, while immunoblotting confirms specific protein cleavages (e.g., PARP, caspase-3). Microscopy-based techniques offer valuable morphological information but may be less quantitative. For high-throughput screening, plate reader-based caspase assays or multiparameter apoptosis kits are optimal. Researchers should also consider including senescence-associated β-galactosidase staining to distinguish apoptosis from other cell fates, as some cells may undergo senescence rather than apoptosis after this compound treatment. [9] [10]

This compound-Specific Optimization

The p53 status of cell lines significantly influences their response to this compound. Cells with wild-type p53 typically activate a postmitotic checkpoint and may undergo different death kinetics compared to p53-mutant cells. Researchers should characterize p53 status in their model systems and consider including both wild-type and mutant lines for comparative studies. Additionally, cell density at treatment initiation affects compound efficacy; subconfluent cultures (30-50% confluence) typically show greater sensitivity due to active cell cycling. [2]

The solubility and stability of this compound present practical considerations. While soluble in DMSO at high concentrations, aqueous solubility is limited. Researchers should avoid stock solution freeze-thaw cycles and use fresh working dilutions. For in vivo studies, the published formulation of 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 has demonstrated efficacy. Positive controls for apoptosis induction should be included in each experiment; for this compound studies, paclitaxel or other antimitotic agents serve as appropriate comparators. [1] [6]

Conclusion

This compound represents a valuable chemical tool for investigating Mps1 biology and developing cancer therapeutic strategies. The comprehensive protocols outlined herein enable researchers to rigorously characterize the apoptotic response to Mps1 inhibition. By employing a multi-faceted approach to apoptosis detection and considering the technical aspects specific to this compound, researchers can generate robust, reproducible data that advances our understanding of cell death mechanisms in response to mitotic disruption.

References

Comprehensive Application Notes and Protocols for MPI-0479605, a Mitotic Checkpoint (Mps1) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The mitotic checkpoint, also known as the Spindle Assembly Checkpoint (SAC), is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. It prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle, thereby avoiding aneuploidy, a condition frequently associated with cancer and other genetic disorders [1] [2]. The protein kinase Mps1 (Monopolar spindle 1) is a central component of this checkpoint, essential for both the bipolar attachment of chromosomes to the spindle and the maintenance of the checkpoint signal [3] [4].

MPI-0479605 is a potent, selective, and ATP-competitive small-molecule inhibitor of Mps1 [3] [5]. Its core mechanism is to disrupt the SAC, forcing cells to exit mitosis prematurely with unattached chromosomes. This disruption leads to severe chromosome segregation errors, resulting in aneuploidy, the formation of micronuclei, and ultimately, cell death through apoptosis or mitotic catastrophe [3]. In cells with functional p53, this damage can activate a post-mitotic checkpoint involving the p21 pathway, but the compound is effective in both wild-type and p53-mutant cell lines [3]. The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

mps1_inhibition UnattachedKinetochore Unattached Kinetochore MPS1Kinase Mps1 Kinase UnattachedKinetochore->MPS1Kinase Activates MCCAssembly MCC Assembly (BUBR1:BUB3:MAD2:CDC20) MPS1Kinase->MCCAssembly Promotes APCCDC20 Active APC/C:CDC20 MCCAssembly->APCCDC20 Inhibits SecurinCyclinB Securin & Cyclin B Degradation APCCDC20->SecurinCyclinB Triggers AnaphaseOnset Anaphase Onset SecurinCyclinB->AnaphaseOnset Allows MPI_0479605 This compound MPI_0479605->MPS1Kinase Inhibits

Quantitative Profiling of this compound

The tables below summarize the key biochemical and cellular quantitative data for this compound, providing a concise reference for its potency and selectivity.

Table 1: Biochemical Kinase Activity Profile of this compound

Parameter Value Description
Mps1 IC₅₀ 1.8 nM Half-maximal inhibitory concentration for the primary target, Mps1 [5].
Selectivity >40-fold Selectivity over other kinases tested at 500 nM [3] [5].
Mechanism ATP-competitive Confirmed mode of inhibition [3] [5].

Table 2: Cellular and In Vivo Antitumor Activity of this compound

Assay Type Cell Line / Model Result / Value (GI₅₀/EC₅₀/Inhibition) Citation
In Vitro Anti-proliferative (GI₅₀) Panel of 14 tumor lines (e.g., HCT-116, A549) 30 - 100 nM [3] [5]
In Vitro Anti-proliferative (IC₅₀) A549 (Lung cancer) >10 µM [6]
In Vitro Cell Cycle (EC₅₀) HCT-116 (Colon cancer) 0.3 µM (G2 checkpoint inhibition) [6]

| In Vivo Efficacy | HCT-116 Xenograft | 49% TGI (30 mg/kg daily, i.p.); 74% TGI (150 mg/kg Q4D, i.p.) | [3] [5] | | In Vivo Efficacy | Colo-205 Xenograft | 63% TGI (150 mg/kg Q4D, i.p.) | [3] [5] |

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant Mps1 kinase [5].

  • Principle: The assay measures the transfer of a radioactive phosphate group from [γ-³³P]ATP to a substrate protein (Myelin Basic Protein, MBP) by Mps1 in the presence of a test compound.
  • Reagents:
    • Recombinant, full-length Mps1 enzyme (25 ng/reaction)
    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100
    • Substrate: 5 μM MBP
    • ATP: 40 μM (2x Kₘ concentration) with 1 μCi [γ-³³P]ATP
    • Test compound (this compound) in DMSO; DMSO alone for vehicle control
    • 3% phosphoric acid for termination
  • Procedure:
    • In a reaction tube, combine Reaction Buffer, MBP, Mps1 enzyme, and vehicle or this compound (e.g., serially diluted).
    • Initiate the reaction by adding the ATP / [γ-³³P]ATP mixture.
    • Incubate at room temperature for 45 minutes.
    • Terminate the reaction by adding 3% phosphoric acid.
    • Transfer the mixture to a P81 filter plate to capture the phosphorylated protein.
    • Wash the filter plate extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
    • Measure the bound ³³P radioactivity using a scintillation counter (e.g., TopCount).
  • Data Analysis: Plot the measured radioactivity (as a percentage of vehicle control activity) against the logarithm of the compound concentration. Fit the data with a nonlinear regression curve to calculate the IC₅₀ value.
Cell-Based Spindle Checkpoint Inhibition Assay

This cell-based assay assesses the functional ability of this compound to override the spindle checkpoint [7].

  • Principle: The microtubule poison nocodazole activates the SAC, arresting cells in mitosis as rounded, non-adherent cells. A checkpoint inhibitor like this compound forces cells to exit this arrest. Cells that exit mitosis re-adhere and flatten, which can be quantified.
  • Reagents and Cell Line:
    • HeLa cells (or other adherent cancer cell lines like HCT-116)
    • Culture medium: DMEM with 10% FBS and antibiotics
    • Nocodazole (e.g., 100 ng/mL)
    • This compound in DMSO
    • MTT reagent: 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in DMEM
    • DMSO for solubilizing formazan crystals
  • Procedure:
    • Culture HeLa cells in flasks until sub-confluent.
    • Treat cells with nocodazole for several hours (e.g., 6-8 hrs) to arrest them in mitosis.
    • Gently shake the flask and collect the rounded mitotic cells.
    • Seed the collected mitotic cells into a 96-well plate.
    • Immediately treat the cells with various concentrations of this compound or vehicle control.
    • Incubate the plate for 2-4 hours to allow checkpoint-abrogated cells to re-adhere.
    • Gently wash the plate with PBS to remove any remaining non-adherent (mitotically arrested) cells.
    • Add MTT reagent to the wells and incubate for 2-4 hours at 37°C.
    • Carefully discard the medium and add DMSO to dissolve the formed purple formazan crystals.
    • Measure the absorbance at 570 nm using a plate reader.
  • Data Analysis: The absorbance (OD₅₇₀) is directly proportional to the number of re-adhered, viable cells. A dose-response curve can be plotted to determine the concentration of this compound that causes 50% checkpoint abrogation (EC₅₀). The workflow is summarized below.

workflow Step1 Treat Asynchronous Cells with Nocodazole Step2 Collect Rounded Mitotic Cells Step1->Step2 Step3 Seed in 96-well Plate & Treat with this compound Step2->Step3 Step4 Incubate (2-4 hrs) Checkpoint-inhibited cells re-adhere Step3->Step4 Step5 Wash Away Non-adherent (Mitotically Arrested) Cells Step4->Step5 Step6 Add MTT Reagent (Incubate 2-4 hrs) Step5->Step6 Step7 Solubilize Formazan with DMSO Step6->Step7 Step8 Measure Absorbance at 570 nm Step7->Step8

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines the evaluation of the antitumor efficacy of this compound in mouse xenograft models [3] [5] [6].

  • Animal Models: Immunocompromised mice (e.g., nude, nu+/nu+) bearing subcutaneous human tumor xenografts, such as HCT-116 (colon carcinoma) or Colo-205.
  • Compound Formulation: this compound is typically formulated in 5% dimethylacetamide (DMA) / 12% ethanol / 40% PEG-300 for intraperitoneal (i.p.) injection [5] [6].
  • Dosing Regimen:
    • Standard Dose: 30 mg/kg administered daily (i.p.)
    • Intermittent High Dose: 150 mg/kg administered every fourth day (Q4D, i.p.)
    • Treatment begins when the average tumor volume reaches approximately 100 mm³.
  • Tumor Monitoring:
    • Tumor dimensions are measured regularly using calipers.
    • Tumor volume (V) is calculated using the formula: V = (length × width²) / 2.
    • Animal body weight is monitored as an indicator of systemic toxicity.
  • Data Analysis and Endpoint:
    • Tumor Growth Inhibition (TGI) is calculated using the formula: %TGI = 100 - [100 × (Change in median tumor volume of treated group) / (Change in median tumor volume of control group)]
    • Statistical significance is determined using appropriate tests (e.g., Student's t-test).

Critical Considerations for Researchers

  • Handling and Solubility: this compound has limited solubility in aqueous solutions. A recommended stock solution is 62 mg/mL in DMSO. For in vivo studies, adhere strictly to the validated formulation to ensure compound stability and bioavailability [5].
  • Cellular Context Matters: The response to this compound can vary depending on the genetic background of the cell line. While it is effective across a panel of cancer cells, factors like p53 status can influence the downstream cellular response (apoptosis vs. senescence) [3].
  • Off-Target Effects: At higher concentrations (>0.26 μM), this compound may inhibit other kinases such as ALK, FLT3, and INSR [6]. It is crucial to use the lowest effective concentration and include appropriate controls to confirm that the observed phenotypes are due to Mps1 inhibition.

References

What Mps1 Mutations Cause Resistance to MPI-0479605?

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that cancer cells can develop resistance to Mps1 inhibitors like MPI-0479605 through specific point mutations in the kinase domain's catalytic domain [1]. These mutations are located in the adenosine triphosphate (ATP)-binding pocket and can prevent the stable binding of the inhibitor while largely retaining the kinase's wild-type catalytic activity [1].

The table below summarizes key resistance mutations identified for Mps1 inhibitors:

Mutation Location in Kinase Domain Impact on this compound Notes on Cross-Resistance
C604Y Kinase hinge region [2] Confers resistance [1] Also confers resistance to NMS-P715 and Cpd-5, but not to reversine [2] [3]
C604W Kinase hinge region [2] Confers resistance [1] -
I153M - Confers resistance [1] -
S611R - Confers resistance [1] -

How Can Resistance Mutations Be Studied Experimentally?

A common methodology to investigate inhibitor resistance involves in vitro selection of resistant cell lines and subsequent genetic analysis [1].

Workflow for Selecting Resistant Cell Lines

The diagram below outlines a general experimental workflow for generating and studying inhibitor-resistant cell lines, based on the approach used in foundational studies [1].

workflow Start Start with cancer cell lines (e.g., HCT-116, DLD-1, U2OS) Treat Treat with sub-lethal concentrations of Mps1 inhibitor (e.g., Cpd-5) Start->Treat Select Isolate inhibitor-resistant monoclonal cell lines Treat->Select Sequence Sequence the MPS1/TTK gene in resistant clones Select->Sequence Identify Identify point mutations in the kinase domain Sequence->Identify

Key Experimental Protocols
  • Cell Culture & Selection: Use mismatch repair-deficient cancer cell lines (e.g., HCT-116, DLD-1) or chromosome instable lines (e.g., U2OS) for their hypermutagenic properties, which facilitate the emergence of resistant clones. Treat these cells with sublethal to lethal concentrations of the Mps1 inhibitor over a period of time to select for resistant populations [1].
  • Viability Assays: Determine the half-maximal inhibitory concentration (GI50) of this compound. This is typically measured using cell viability assays like CellTiter-Glo after treating a panel of tumor cell lines for 3-7 days with varying concentrations of the inhibitor [4].
  • Biochemical Analysis: Confirm the direct impact of mutations through in vitro kinase assays. These assays use recombinant Mps1 kinase domain and measure the incorporation of radioactivity from [γ-³³P]ATP into a substrate like myelin basic protein (MBP) in the presence of the inhibitor [4].

What Are the Molecular Mechanisms of Resistance?

The C604Y mutation, a well-characterized resistance mutation, acts through multiple mechanisms that reduce the drug's efficacy.

Structural and Energetic Mechanisms of C604Y

The following diagram illustrates how the C604Y mutation leads to resistance for specific inhibitors like NMS-P715 and Cpd-5, but not for reversine.

mechanism Mutation C604Y Mutation Occurs StericHindrance Bulky Tyrosine side chain creates steric hindrance Mutation->StericHindrance ConformationalChange Induces conformational changes in the A-loop, increasing entropy Mutation->ConformationalChange Affinity Reduced binding affinity for NMS-P715 and Cpd-5 StericHindrance->Affinity EasyDissociation Faster dissociation and reduced residence time of inhibitor ConformationalChange->EasyDissociation Reversine Reversine lacks steric clash, maintaining binding affinity Reversine->Reversine

  • Steric Hindrance: The mutation replaces a smaller cysteine with a bulky tyrosine (C604Y) or tryptophan (C604W) in the kinase hinge region. This sterically clashes with chemical groups on specific inhibitors like NMS-P715 and Cpd-5, disrupting key protein-ligand interactions [2] [3].
  • Electrostatic and Entropic Changes: The C604Y mutation can alter the electrostatic contributions to binding and induce conformational changes in the activation loop (A-loop), leading to an entropic penalty that further reduces binding affinity [2].
  • Reduced Residence Time: Molecular dynamics simulations suggest that inhibitors like NMS-P715 and Cpd-5 dissociate more easily from the C604Y mutant than from the wild-type kinase, resulting in a shorter residence time, which is a key factor in resistance [2].

How Can We Overcome This Resistance?

  • Use Combination Therapies: Using combinations of Mps1 inhibitors with different chemical scaffolds could prevent the emergence of resistant clones, as the identified mutations show limited cross-resistance across different inhibitors [1].
  • Develop Next-Generation Inhibitors: The lack of cross-resistance to reversine suggests that the existing inhibitor scaffolds can be modified to evade resistance mutations. Structural biology and computational modeling can guide the design of inhibitors that can accommodate or target mutated residues [1] [2] [3].

References

Understanding MPI-0479605 and Resistance Mutations

Author: Smolecule Technical Support Team. Date: February 2026

MPI-0479605 is a potent, selective, ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK), with an IC₅₀ of 1.8 nM [1] [2] [3]. Its inhibition abrogates the spindle assembly checkpoint, leading to chromosomal missegregation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe [1] [3].

Acquired resistance to this compound and other Mps1 inhibitors like Cpd-5 is frequently caused by point mutations in the kinase domain that prevent stable inhibitor binding while largely preserving the kinase's catalytic activity [4] [5]. The following table summarizes the key resistance mutations and their effects.

Mutation Location in Kinase Domain Postulated Resistance Mechanism Cross-Resistance Notes
I531M [4] [5] Not specified Alters conformational dynamics of the P-loop, A-loop, and αC-helix, weakening inhibitor binding [5]. Limited cross-resistance to other inhibitor scaffolds is common [4].
I598F [4] [5] Not specified Alters conformational dynamics of the P-loop, A-loop, and αC-helix, weakening inhibitor binding [5]. Limited cross-resistance to other inhibitor scaffolds is common [4].
C604Y [4] [5] Near the hinge region [5] Alters conformational dynamics of the P-loop, A-loop, and αC-helix, weakening inhibitor binding [5]. Limited cross-resistance to other inhibitor scaffolds is common [4].
S611R [4] [5] Not specified Alters conformational dynamics of the P-loop, A-loop, and αC-helix, weakening inhibitor binding [5]. Limited cross-resistance to other inhibitor scaffolds is common [4].

The diagram below illustrates how these mutations, located in different parts of the ATP-binding pocket, lead to resistance.

resistance_mechanism Mps1 Mps1 Inhibitor This compound/Cpd-5 Mps1->Inhibitor  Binds Wild-Type Mutation Mutation Mutation->Mps1  Occurs in Resistance Resistant Phenotype (Inhibitor ineffective, kinase activity retained) Mutation->Resistance  Causes Inhibitor->Resistance  Fails to bind mutant

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your troubleshooting guides.

In Vitro Kinase Assay to Measure Direct Inhibition [3]

This protocol is used to determine the IC₅₀ of an inhibitor and confirm whether a mutation reduces the drug's potency.

  • Recombinant Enzyme: Use 25 ng of recombinant full-length Mps1 enzyme.
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 5 μM myelin basic protein (MBP) as a substrate.
  • Inhibition Test: Incubate the enzyme with the reaction buffer containing either a vehicle control (DMSO) or the inhibitor (e.g., this compound).
  • Initiate Reaction: Add an ATP solution containing 1 μCi of [γ-³³P]ATP and 40 μM ATP (a concentration typically set at 2x the Km for ATP).
  • Reaction Conditions: Allow the reaction to proceed at room temperature for 45 minutes.
  • Termination & Detection: Stop the reaction with 3% phosphoric acid. Transfer the mixture to a P81 filter plate, wash with 1% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
Generating Drug-Resistant Cell Lines [4]

This method is used to model acquired resistance in a laboratory setting and identify novel resistance mutations.

  • Cell Lines: Use mismatch repair-deficient (hypermutagenic) cancer cell lines like HCT-116 or DLD-1, or other models like U2OS and HeLa.
  • Drug Selection: Treat cells with sublethal to lethal concentrations of the Mps1 inhibitor (e.g., up to 50 nM of Cpd-5). The initial treatment will kill most cells.
  • Outgrowth: Culture the surviving cells, allowing them to proliferate under continuous selective pressure.
  • Isolation: Isolate monoclonal cell lines from the surviving population.
  • Validation & Sequencing: Confirm resistance by re-challenging with the inhibitor and sequence the Mps1 kinase domain in resistant clones to identify acquired mutations.
Cell Viability and Proliferation Assay (GI₅₀ Determination) [3]

This protocol assesses the overall impact of the inhibitor and resistance mutations on cell growth and survival.

  • Cell Plating: Seed a panel of cancer cell lines (e.g., A549, HCT116, MDA-MB-231) in multi-well plates.
  • Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.1 nM to 10,000 nM).
  • Incubation: Incubate the cells for 3 to 7 days to allow for multiple cell divisions.
  • Viability Measurement: Assess cell viability using a luminescent assay like CellTiter-Glo, which quantifies ATP as a proxy for metabolically active cells.
  • Data Analysis: Calculate the GI₅₀ (the concentration that causes 50% growth inhibition) by fitting the dose-response data to a nonlinear regression model.

Strategies to Overcome and Study Resistance

The following diagram outlines a general experimental workflow for investigating and tackling drug resistance, which can be a central part of your troubleshooting guide.

strategy_workflow Start Start A Identify Resistance Phenotype Start->A End End B Select/Generate Model A->B C Mechanism Investigation B->C B1 Pre-treated Models (Patient-derived) B->B1 B2 In Vitro Induced (Cost-effective, rapid) B->B2 B3 In Vivo Induced (Clinically relevant) B->B3 D Develop Solution C->D C1 Genetic Sequencing C->C1 C2 Multi-omics Analysis C->C2 C3 High-Throughput Screening C->C3 D->End D1 Combination Therapies D->D1 D2 Next-Gen Inhibitors (Structure-based design) D->D2 D3 CRISPR Engineering D->D3

Based on the research, here are specific strategic approaches to combat this compound resistance:

  • Use Combination Therapies: Since cross-resistance between different Mps1 inhibitor scaffolds is often limited, a combination of distinct inhibitors could prevent the outgrowth of resistant clones [4]. Combining this compound with other chemotherapeutic agents, such as paclitaxel, is also a promising strategy [4] [3].
  • Develop Next-Generation Inhibitors: The molecular insights from the resistance mutations can be used for rational drug design. The goal is to create inhibitors that can maintain binding even in the presence of common resistance mutations, potentially by targeting alternative regions of the kinase domain [4] [5].
  • Employ Advanced Preclinical Models: To better predict clinical outcomes, utilize a range of models.
    • Pre-treated PDX Models: Patient-derived xenograft (PDX) models from patients who have relapsed on therapy can be used to validate the efficacy of new treatments against clinically relevant resistance [6].
    • In Vivo Drug-Induced Models: Treating tumor-bearing mice with the inhibitor until resistance develops can create models that incorporate the complexity of the tumor microenvironment [6].
    • CRISPR Engineering: Precisely introduce specific point mutations (like I531M or C604Y) into cell lines or organoids to create isogenic models for studying resistance mechanisms and screening for compounds that remain effective [6].

References

MPI-0479605 solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

MPI-0479605 Solubility Profile

The core challenge is that this compound is insoluble in water [1]. Your primary solvent option is DMSO, but the achievable concentration varies significantly between suppliers.

Solvent Solubility Notes
Water Insoluble [1] Not viable for aqueous solutions.
DMSO 62 mg/mL (152.14 mM) [1] Selleckchem reports this high concentration.
DMSO 11 mg/mL (26.99 mM) [2] MedChemExpress reports this lower concentration; notes that hygroscopic DMSO impacts solubility and recommends ultrasonic warming.
Ethanol 2 mg/mL [1] Low solubility option.

This discrepancy in DMSO solubility highlights that batch-specific characteristics or measurement conditions can greatly impact practical workflow outcomes.

Formulation Strategies for Solubility Enhancement

For experiments requiring aqueous delivery, such as in vivo studies, you must use advanced formulation techniques. The table below summarizes proven methods.

Technique Description Application Note
Lipid-Based Formulation Uses lipidic vehicles (e.g., PEG-300) and surfactants (e.g., Tween 80) to solubilize and stabilize the drug [1] [3]. Suitable for in vivo dosing; creates a clear solution for injection.
Nanosuspension Reduces drug particle size to the nanoscale (100s of nm), increasing surface area and dissolution rate [4] [5]. "Nearly universal" approach; requires stabilizers to prevent agglomeration [4].
Amorphous Solid Dispersion (ASD) Incorporates the drug into a polymer matrix, maintaining it in a higher-energy amorphous state to improve solubility [3] [4]. Manufactured via spray drying; ideal for oral dosage forms.
Cyclodextrin Complexation The cyclodextrin molecule forms an inclusion complex with the lipophilic drug, shielding its hydrophobicity and making the complex water-soluble [4]. Enhances aqueous solution stability and bioavailability [4].
Use of Volatile Aids For ionizable compounds, adding a volatile acid (e.g., acetic acid) or base (e.g., ammonia) to ionize the drug in solution, which is removed after processing [3]. Can dramatically increase solubility in organic solvents for spray drying.

To help select the most appropriate strategy, this workflow outlines a decision-making process:

G start Start: this compound Aqueous Solubility Issue Q1 Required Application? start->Q1 Q2 Compound Ionizable? Q1->Q2  No A1 In Vitro Cellular Assay Q1->A1  Yes Q3 Dosage Form Goal? Q2->Q3  No S2 Consider Volatile Aids for Processing Q2->S2  Yes A2 In Vivo Study Q3->A2  Parenteral A3 Oral Dosage Form Q3->A3  Oral S1 Use High-Purity DMSO (11-62 mg/mL) A1->S1 S3 Lipid-Based Solution (5% DMA/40% PEG-300) A2->S3 S4 Nanosuspension (Particle Size Reduction) A2->S4 A3->S4 S5 Amorphous Solid Dispersion (Spray Drying) A3->S5

Detailed Experimental Protocols

Protocol 1: Preparing a Stable In Vivo Dosing Solution

This formulation, validated for animal studies, creates a clear solution suitable for intraperitoneal (i.p.) injection [1].

  • Final Formulation: 6 mg/mL this compound in 10% DMSO, 30% PEG-300, 5% Tween 80, and 55% double-distilled water (ddH₂O) [1].
  • Procedure:
    • Dissolve this compound in DMSO to create a 60 mg/mL master stock solution.
    • Add 300 µL of PEG-300 to 100 µL of the DMSO stock solution and mix thoroughly until clear.
    • Add 50 µL of Tween 80 to the mixture and mix until clear.
    • Gradually add 550 µL of ddH₂O to adjust the volume to 1 mL, mixing after each addition.
    • Use the formulation immediately for optimal results [1].
Protocol 2: Formulating a Nanosuspension

This top-down approach is versatile for various administration routes [4].

  • Principle: Increase the surface area-to-volume ratio of the API by reducing particle size to below 1000 nm, typically to the 100s of nm range, which increases dissolution rate [4].
  • Procedure:
    • Preparation: Disperse coarse this compound powder in an aqueous vehicle containing one or more stabilizers (e.g., polymers like HPMC or surfactants like Poloxamer).
    • Nanomilling: Use a bead mill to subject the suspension to intense grinding. The process must be optimized for milling time, bead size and material, and power input.
    • Stabilization: Iterative testing of stabilizers is critical to prevent agglomeration and Ostwald Ripening (particle growth over time) [4].
    • Dosage Form Conversion: The resulting nanosuspension can be used directly or converted into oral liquids, capsules, tablets, or injectables after further processing [4].

Frequently Asked Questions (FAQs)

Q1: Why is there a major discrepancy in the reported DMSO solubility of this compound? A1: Variations can be due to the compound's batch purity, the age and water content of the DMSO (DMSO is hygroscopic), and the method used to determine solubility (e.g., with or without warming and sonication). Always use fresh, dry DMSO and consider gentle warming and sonication to achieve the highest possible concentration [2].

Q2: Can I simply use cyclodextrins to make an aqueous stock solution? A2: Cyclodextrin complexation is a viable strategy to enhance the aqueous solubility of lipophilic molecules [4]. However, it requires empirical testing to determine the correct type of cyclodextrin (e.g., HP-β-CD, SBE-β-CD), the optimal drug-to-cyclodextrin ratio, and the complexation method. This is not a simple "mix-and-dissolve" solution and needs a dedicated development effort.

Q3: What is the most robust long-term strategy for oral delivery of this compound? A3: For an oral drug product, Amorphous Solid Dispersions (ASDs) are often the leading technology. ASDs, typically manufactured via spray drying, can significantly enhance solubility and bioavailability by maintaining the drug in a high-energy amorphous state within a polymer matrix [3] [4]. This approach has strong commercial precedence for poorly soluble drugs.

References

optimizing MPI-0479605 concentration for cell assays

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the primary target and potency of MPI-0479605? this compound is a potent, selective, and ATP-competitive inhibitor of the kinase Mps1 (also known as TTK). Its activity against various kinases is summarized in the table below [1].

Kinase Target IC₅₀ Value Notes
Mps1 (TTK) 1.8 nM Primary target; high potency [1].
FLT3 0.08 μM ~44x less potent than against Mps1 [1].
JNK1 0.11 μM ~61x less potent than against Mps1 [1].
INSR 0.38 μM ~211x less potent than against Mps1 [1].
FER 0.59 μM ~328x less potent than against Mps1 [1].
ALK 0.26 μM ~144x less potent than against Mps1 [1].
STK33 1.1 μM ~611x less potent than against Mps1 [1].
FAK1 2.7 μM ~1500x less potent than against Mps1 [1].
B-RAF 3.2 μM ~1778x less potent than against Mps1 [1].
PLK4 3.3 μM ~1833x less potent than against Mps1 [1].
ERK2 3.9 μM ~2167x less potent than against Mps1 [1].

Q2: What concentrations should I use for cellular assays? The effective concentration varies by cell line and assay type. The following table summarizes experimental data from the literature to guide your dosing [2] [1].

Cell Line Assay Type / Effect Concentration / IC₅₀ Duration Citation
HCT-116 (Colorectal Cancer) G2 Checkpoint Inhibition (EC₅₀) 0.3 μM Not Specified [1]
HCT-116 (Colorectal Cancer) Reduction in Cell Viability 0.1 - 10 μM (Dose-dependent) Not Specified [1]
A549 (Lung Cancer) Antiproliferative (IC₅₀) >10 μM 72 hours [1]
Various Cancer Cell Lines (HCT-116, DLD-1, U2OS) Cell Viability / Cytotoxicity IC₅₀ range: ~63-153 nM Not Specified [2]

Q3: What are the expected cellular phenotypes after treatment? Inhibition of Mps1 disrupts the spindle assembly checkpoint (SAC). Treating cells with this compound is expected to result in the following phenotypes [3] [1]:

  • Severe defects in chromosome alignment at the metaphase plate.
  • Premature mitotic exit and mitotic slippage due to SAC override.
  • Induction of apoptosis (programmed cell death).
  • Increased genomic instability and aneuploidy.
  • In some cells, it can cause complete cytokinesis failure [1].

Q4: What is a recommended protocol for a cell viability assay? You can adapt the following methodology from research on TC Mps1 12, another Mps1 inhibitor, which uses a standard MTT assay [3].

  • Cell Seeding: Seed cells (e.g., 7.5 × 10³ cells per well) in a 96-well plate.
  • Compound Treatment: The next day, treat the cells with a concentration gradient of this compound. A suggested starting range is 1 nM to 10 μM, based on the cellular data above.
  • Incubation: Incubate the plates for a desired duration (e.g., 48-96 hours) at 37°C in a 5% CO₂ incubator.
  • Viability Measurement:
    • Add MTT reagent to each well.
    • Incubate for ~4 hours at 37°C to allow formazan crystal formation.
    • Remove the culture medium and dissolve the crystals in DMSO.
    • Measure the absorbance at a test wavelength of 570 nm and a reference wavelength of 650 nm.
  • Data Analysis: Calculate cell viability relative to the untreated (DMSO) control and determine the IC₅₀ value.

Experimental Workflow & Mechanism of Action

The following diagram illustrates the typical workflow for a cell-based assay with this compound and its core mechanism of action.

f Start Seed cells in multi-well plates Treat Treat with this compound Start->Treat Assay Perform functional assay (e.g., MTT, Immunofluorescence, FACS) Treat->Assay Analyze Analyze phenotype (Chromosome alignment, Viability, Apoptosis) Assay->Analyze MPS1 Mps1/TTK Kinase SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Inactivates Phenotype Mitotic Defects Chromosome Missegregation SAC->Phenotype Leads to Outcome Aneuploidy Cell Death Phenotype->Outcome

Key Considerations for Troubleshooting

  • Cell Line Variability: As the data shows, potency can vary significantly between cell lines (e.g., HCT-116 vs. A549). It is crucial to perform a dose-response curve for your specific model system [2] [1].
  • Solubility and Storage: this compound is typically dissolved in DMSO. The search results indicate a stock solution can be prepared at 10 mM [1]. Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.
  • Off-Target Effects: At higher concentrations (above ~0.3-1 µM), effects on secondary targets like FLT3 and JNK1 may contribute to the observed phenotype. Including a positive control, such as another known Mps1 inhibitor, can help validate your findings [1].

References

MPI-0479605 off-target effects kinase selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Selectivity Profile of MPI-0479605

The table below summarizes the primary target and key off-targets of this compound, with quantitative data on its inhibitory activity (IC50 values).

Kinase Target IC50 Value Selectivity Relative to Mps1 (Fold) Notes / Cellular Effect
Mps1 1.8 nM [1] [2] -- Primary target; essential for spindle assembly checkpoint [3].
FLT3 0.08 µM (80 nM) [1] [4] ~44 --
JNK1 0.11 µM (110 nM) [1] [4] ~61 --
ALK 0.26 µM (260 nM) [1] [4] ~144 --
INSR 0.38 µM (380 nM) [1] [4] ~211 --
FER 0.59 µM (590 nM) [1] [4] ~328 --
STK33 1.1 µM [1] ~611 --
B-RAF 3.2 µM [1] ~1,778 --
PLK4 3.3 µM [1] ~1,833 --
FAK1 2.7 µM [1] ~1,500 --
ERK2 3.9 µM [1] ~2,167 --

The following diagram illustrates the primary cellular consequences and the kinases involved in the mechanism of action of this compound.

G cluster_primary Primary Inhibition cluster_off_target Key Off-Target Inhibition MPI This compound Mps1 Mps1 Kinase MPI->Mps1 OffTarget FLT3, JNK1, ALK, INSR, FER MPI->OffTarget SAC SAC Mps1->SAC Disrupts UnknownEffects UnknownEffects OffTarget->UnknownEffects Potential Uncharacterized Effects Segregation Segregation SAC->Segregation Leads to Aneuploidy Aneuploidy Segregation->Aneuploidy Causes p53 p53 Aneuploidy->p53 Activates in WT p53 cells Catastrophe Catastrophe Aneuploidy->Catastrophe Triggers Arrest Arrest p53->Arrest Induces Growth Arrest Death Death Catastrophe->Death Results in Apoptosis/Mitotic Catastrophe

Experimental Protocols for Assessing Cellular Effects

Here are detailed methodologies for key experiments cited in the literature, which you can use to troubleshoot your own work with this compound.

In Vitro Kinase Assay for Mps1 Inhibition [2]
  • Objective: To measure the direct inhibition of Mps1 kinase activity by this compound.
  • Procedure:
    • Reaction Mixture: Incubate 25 ng of recombinant, full-length Mps1 enzyme in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) containing 5 μM Myelin Basic Protein (MBP) as a substrate.
    • Compound Addition: Add the vehicle (DMSO) or this compound at desired concentrations.
    • Initiate Reaction: Add 40 μM ATP (approximately 2x the Kₘ) spiked with 1 μCi of [γ-³³P]ATP.
    • Incubation: Incubate at room temperature for 45 minutes.
    • Termination: Stop the reaction with 3% phosphoric acid.
    • Detection: Transfer the mixture to P81 filter plates, wash with 1% phosphoric acid, and measure the incorporated ³³P radioactivity using a scintillation counter (e.g., TopCount).
Cell Viability and Proliferation Assay [1] [2]
  • Objective: To determine the anti-proliferative effect (GI₅₀) of this compound across a panel of tumor cell lines.
  • Procedure:
    • Cell Plating: Plate cells in appropriate culture media in multi-well plates.
    • Compound Treatment: Treat cells with a concentration range of this compound (e.g., from nanomolar to low micromolar) for 72 hours or 7 days.
    • Viability Measurement: Assess cell viability using a homogeneous method like the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP present as an indicator of metabolically active cells.
    • Data Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition) from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry [3] [4]
  • Objective: To evaluate the impact of Mps1 inhibition on cell cycle progression and ploidy.
  • Procedure:
    • Treatment: Treat asynchronous or synchronized cells (e.g., HCT-116, Colo-205) with this compound.
    • Fixation and Staining: At desired time points (e.g., 24, 48, 72 hours), harvest, fix, and stain cells with a DNA-binding dye like Propidium Iodide (PI) or Hoechst 33342.
    • Flow Cytometry: Analyze DNA content using a flow cytometer.
    • Data Interpretation: Look for an increase in cells with >4N DNA content (indicative of mitotic skip and failed cytokinesis) and the emergence of a sub-G1 population (indicative of apoptosis).

Troubleshooting Common Experimental Issues

  • Unexpected Cytotoxicity in Short-Term Assays: this compound primarily induces cell death after defective cell divisions [3]. If cytotoxicity seems low in short-term assays (e.g., 24h), extend the treatment duration to 72-96 hours to allow cells to progress through mitosis and manifest the effects of aneuploidy.
  • Variable Response Across Cell Lines: The response can depend on p53 status. p53-wild-type cells (e.g., HCT-116) may undergo a p21-mediated growth arrest, while p53-deficient cells (e.g., Colo-205) are more prone to apoptosis [3] [4]. Determine the p53 status of your cell lines and include both types in your experimental design for comparison.
  • Interpreting Off-Target Effects: The listed off-target kinases are inhibited at concentrations significantly higher than those needed for Mps1. If you observe effects at low nanomolar concentrations (e.g., <10 nM), they are likely mediated by Mps1 inhibition. Effects requiring concentrations above ~100 nM may involve off-target kinases like FLT3 or JNK1 [1]. Using a negative control compound or Mps1-specific siRNA/shRNA can help confirm on-target effects.

References

MPI-0479605 & Combination Therapy: Key Insights

Author: Smolecule Technical Support Team. Date: February 2026

While most studies focus on MPI-0479605 as a single agent, the most validated combination strategy involves low-dose spindle poisons, such as taxanes [1] [2]. This approach aims to excessively elevate chromosomal instability (CIN) in cancer cells, pushing them into cell death via mitotic catastrophe [1].

The table below summarizes the core findings on this synergistic combination:

Combination Partner Experimental Context Observed Synergistic Effect Proposed Mechanism of Action
Low-dose Taxanes (e.g., Paclitaxel, Docetaxel) [1] Preclinical studies in BRCA1-/-, TP53-/- mammary tumor models (mice & cell lines) Significant tumor growth inhibition; increased cell death [1]. Mps1 inhibition combined with taxane-induced microtubule stress leads to a surge in mitotic errors (multipolar anaphases, severe chromosome mis-segregation), overwhelming the cancer cells [1].

FAQs & Troubleshooting Guide

Here are answers to common questions and solutions to potential experimental challenges.

Q1: What is the primary biological rationale for combining this compound with low-dose taxanes? A: The combination exploits the concept of CIN. Cancer cells often tolerate a certain level of CIN. While low-dose taxanes or Mps1 inhibition alone increase CIN, their combination synergistically amplifies the rate of chromosome segregation errors beyond a survivable threshold, triggering massive cell death [1].

Q2: We are not observing a strong synergistic effect in our cell viability assays. What could be the issue? A: Consider the following troubleshooting steps:

  • Confirm Drug Concentrations: The synergy is highly dose-dependent. Ensure you are using a sub-lethal, low dose of the taxane. Re-establish the IC50 for each drug in your specific cell line prior to the combination assay [1].
  • Check Cell Line Genotype: Response can vary. The synergy has been robustly demonstrated in aggressive models like BRCA1−/−;TP53−/− tumors. Verify if your cell line's genetic background (e.g., p53 status) might confer resistance [1].
  • Monitor Mitotic Errors: Use live-cell imaging to directly quantify mitotic timing and errors (e.g., multipolar divisions). If synergy is occurring, you should observe a significant increase in these errors compared to either agent alone [1].

Q3: Can cancer cells develop resistance to this compound? A: Yes. Studies with other Mps1 inhibitors show that resistant cells can emerge through point mutations in the Mps1 kinase domain (e.g., Cpd-5 resistant mutations were identified) [3]. These mutations can prevent drug binding without compromising the kinase's essential activity [3]. Using Mps1 inhibitors in combination, as with taxanes, may help delay the emergence of such resistance.

Experimental Protocols

Here is a detailed methodology for key experiments cited in the guide.

Protocol: Assessing Synergy in 2D Cell Culture

This protocol is adapted from viability assays used to demonstrate synergy between Mps1 inhibitors and paclitaxel [1].

  • Cell Seeding: Seed your chosen cancer cell line (e.g., KB1P-B11, MDA-MB-231) in a 96-well plate at a density that ensures sub-confluent, logarithmic growth during the entire assay period.
  • Drug Treatment: The next day, treat cells with a matrix of concentrations:
    • A range of this compound concentrations (e.g., 0 nM to 100 nM).
    • A range of paclitaxel (or docetaxel) concentrations (e.g., 0 nM to 5 nM).
    • A combination of both drugs across these ranges.
    • Include vehicle (DMSO) control wells. Use at least triplicates for each condition.
  • Incubation: Incubate the cells for a predetermined period (e.g., 3-7 days [4]).
  • Viability Readout: Measure cell viability using a standardized ATP-based assay like CellTiter-Glo [4].
  • Data Analysis: Calculate the percentage of viability for each well relative to the vehicle control. Use software (e.g., CompuSyn) to calculate a Combination Index (CI) to determine if the interaction is additive (CI=1), antagonistic (CI>1), or synergistic (CI<1).
Protocol: Live-Cell Imaging of Mitotic Fidelity

This protocol is based on experiments that characterized the cellular effects of Mps1 inhibition [1] [3].

  • Cell Preparation: Use a cell line stably expressing a fluorescent histone (e.g., H2B-GFP) to visualize chromosomes.
  • Imaging Chamber: Seed cells into a glass-bottom imaging chamber.
  • Drug Administration & Imaging: Replace the medium with a pre-warmed, phenol-free medium containing:
    • Vehicle (DMSO)
    • This compound (e.g., 50 nM)
    • Low-dose paclitaxel (e.g., 3 nM)
    • The combination of both. Place the chamber in a live-cell imaging microscope maintained at 37°C and 5% CO2.
  • Data Acquisition: Acquire images every 3-5 minutes for at least 16 hours to capture multiple cell divisions.
  • Analysis: Track individual cells from nuclear envelope breakdown (NEB) to anaphase onset to measure mitotic duration. Score each division for errors, such as lagging chromosomes, micronuclei formation, or multipolar divisions.

Mechanism of Action & Resistance Diagram

The following diagram, generated using Graphviz, illustrates the synergistic mechanism of this compound with taxanes and the known resistance pathways.

Diagram Title: Mps1 Inhibitor Combo Mechanism & Resistance

Taxane Low-dose Taxane Microtubule Suppressed Microtubule Dynamics Taxane->Microtubule MPS1i This compound SAC SAC Weakening MPS1i->SAC Combo Combination Treatment CIN Severe Chromosomal Instability (CIN) Combo->CIN SAC->CIN Microtubule->CIN Death Cell Death (Mitotic Catastrophe) CIN->Death Res1 Resistance: Mps1 Kinase Domain Mutations Res1->SAC Prevents Binding

References

Why do cell lines show different sensitivity to MPI-0479605?

Author: Smolecule Technical Support Team. Date: February 2026

The sensitivity of cancer cell lines to MPI-0479605, an Mps1/TTK kinase inhibitor, is not uniform. Research has identified several key factors that contribute to this variability, which are summarized in the table below.

Factor Description Impact on Sensitivity
Aneuploidy Score The number of gained or lost chromosome arms in a cell line [1]. High aneuploidy correlates with short-term resistance but long-term vulnerability [1].
p53 Status Whether the cell line has functional p53 protein [2]. p53 wild-type cells may activate a post-mitotic checkpoint, influencing the mode of cell death [2].
Proliferation Rate How quickly the cell line divides [1]. The anti-proliferative effect is more pronounced in rapidly dividing cells [1].
Mps1/TTK Mutations Point mutations in the kinase domain of the Mps1/TTK target [3]. Can cause significant resistance by preventing inhibitor binding without affecting kinase activity [3].

The Paradox of Aneuploidy: Short-Term vs. Long-Term Effects

A crucial and nuanced finding is the relationship between aneuploidy and drug response. While highly aneuploid cell lines are more resistant to short-term (3-5 day) exposure to this compound and other Mps1 inhibitors, they display a greater dependence on the Spindle Assembly Checkpoint (SAC) over the long term ( [1]).

  • Short-Term Resistance: Aneuploid cells can more readily bypass the SAC inhibition caused by the drug and continue dividing, leading to less immediate cell death ( [1]).
  • Long-Term Vulnerability: These divisions in the presence of the drug result in the accumulation of severe mitotic defects and increasingly unstable, non-viable karyotypes. Therefore, after prolonged exposure (e.g., 14 days), aneuploid cells show greater sensitivity to SAC inhibition than near-diploid cells ( [1]).

The following diagram illustrates this paradoxical relationship and its consequences.

G cluster_short Short-Term Response (3-5 Days) cluster_long Long-Term Consequence (14 Days) Start Treatment with This compound Aneuploid Highly Aneuploid Cell Start->Aneuploid Euploid Near-Diploid Cell Start->Euploid Resist Observed Resistance Aneuploid->Resist More readily overrides SAC arrest Sensitive Observed Sensitivity Euploid->Sensitive Arrested in mitosis Accumulates Accumulates severe mitotic defects Resist->Accumulates Continues dividing with SAC compromised Vulnerability Greater Long-Term Vulnerability Accumulates->Vulnerability Karyotype becomes highly unstable

Troubleshooting Guide & FAQs

Q: My results from a 5-day cell viability assay are inconsistent or show unexpected resistance. What could be wrong?

  • A: Consider the following common experimental pitfalls and solutions:
    • Drug Storage & Evaporation: Improper storage of diluted drugs can lead to evaporation and concentration, drastically affecting dose-response curves. Solution: Aliquot and store drug solutions at -20°C in sealed plates (e.g., using aluminum tape) to minimize evaporation. Avoid repeated freeze-thaw cycles ( [4]).
    • DMSO Cytotoxicity: The DMSO solvent can itself be cytotoxic at high concentrations, skewing viability results. Solution: Use a matched DMSO vehicle control for each drug concentration in your dilution series, rather than a single control ( [4]).
    • Cell Line Authentication: Misidentified or cross-contaminated cell lines produce irreproducible results. Solution: Authenticate your cell lines regularly using STR profiling and check for mycoplasma contamination ( [5]).
    • Edge Effects: Evaporation in outer wells of a microplate can cause uneven cell growth and viability readings. Solution: Use plate designs that minimize edge effects or only use inner wells for critical assays ( [4]).

Q: I suspect my cells have developed resistance to this compound. How can I investigate this?

  • A: Follow this investigative workflow:
    • 1. Sequence the Mps1/TTK Gene: Resistance is often conferred by point mutations in the kinase domain of the target. Amplify and sequence the gene, particularly focusing on the ATP-binding pocket, to identify known resistance mutations (e.g., those cited in [3]).
    • 2. Check for Cross-Resistance: Test your resistant cell line with other Mps1 inhibitors from different chemical classes. Limited cross-resistance can help identify the specific nature of the mutation and guide the selection of alternative inhibitors ( [3]).
    • 3. Re-assess Aneuploidy and p53 Status: Characterize your cell population's karyotype and p53 status, as these intrinsic factors can evolve during culture and influence drug response ( [1] [2]).

Experimental Protocol: Assessing Long-Term Sensitivity to this compound

Based on the methodology from the search results, here is a protocol to evaluate the long-term proliferation effects of this compound on your cell lines, which is critical for observing the vulnerability of aneuploid cells ( [1]).

Objective: To determine the clonogenic survival and long-term proliferative potential of cells after exposure to this compound.

Materials:

  • Adherent cancer cell lines of interest (e.g., near-diploid vs. highly aneuploid pairs).
  • This compound, dissolved in DMSO to create a stock solution.
  • Appropriate cell culture medium and supplements.
  • 6-well or 12-well tissue culture plates.
  • Crystal violet stain (0.5% w/v in methanol) or similar for colony visualization.

Workflow:

G Plate Plate cells at low density (200-1,000 cells/well) Allow to attach overnight Treat Treat with this compound or DMSO vehicle control (72-hour pulse) Plate->Treat Wash Wash out drug Replace with fresh medium Treat->Wash Incubate Incubate for 10-14 days Allow colonies to form Wash->Incubate Stain Stain colonies with Crystal Violet Incubate->Stain Count Count colonies (>50 cells) Stain->Count Analyze Analyze survival fraction: (Treated colonies / Control colonies) Count->Analyze

Procedure:

  • Seeding: Trypsinize, count, and plate your cells at a very low density in multi-well plates. The density should be optimized so that individual colonies can grow without merging. Allow cells to attach for 12-24 hours.
  • Drug Treatment: Add this compound at the desired concentrations. Include a DMSO vehicle control (with a matched DMSO concentration). A typical treatment period (pulse) is 72 hours ( [1]).
  • Drug Removal & Outgrowth: After the treatment pulse, carefully remove the drug-containing medium, wash the cells gently with PBS, and add fresh, pre-warmed culture medium.
  • Colony Formation: Return the plates to the incubator and leave undisturbed for 10-14 days to allow the formation of macroscopic colonies. Do not change the medium frequently during this period to avoid dislodging nascent colonies.
  • Staining & Quantification: After the incubation period, remove the medium, and gently wash the cells with PBS. Fix and stain the colonies with crystal violet solution for 15-30 minutes. Rinse the plates with water and let them air dry. Count the number of stained colonies (typically defined as aggregates of >50 cells) manually or using imaging software.
  • Analysis: Calculate the survival fraction for each treatment condition relative to the vehicle control.

References

MPI-0479605 p53 status dependent response

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is MPI-0479605's primary mechanism of action? this compound is a potent, selective, and ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). It inhibits Mps1 with an IC50 of 1.8 nM and shows >40-fold selectivity over many other kinases. [1] [2] [3] By inhibiting Mps1, it abrogates the spindle assembly checkpoint (SAC), leading to premature mitotic exit, severe chromosome mis-segregation, aneuploidy, and ultimately, cell death. [1] [3]

  • How does p53 status influence the cellular response to this compound? The cellular outcome following Mps1 inhibition is highly dependent on p53 status. The table below summarizes the key differences:

Cellular Process p53 Wild-Type Cells p53-Deficient/Mutant Cells
Post-mitotic Checkpoint Strong activation of a p53-dependent post-mitotic checkpoint. [3] Absence of p53-mediated checkpoint. [1]
p21 Induction Robust, time-dependent induction of p21. [1] [3] No p21 induction. [1]
Cell Fate Initial cell cycle arrest; delayed apoptosis. [1] More rapid and pronounced apoptosis or mitotic catastrophe. [1] [3]
Sub-G1 Population Small increase within 72 hours. [1] Strong increase in apoptotic sub-G1 population. [1]
  • We observed only modest cell death in our p53 wild-type cell lines. Is this expected? Yes, this is a characteristic finding. In p53 wild-type cells, this compound-induced aneuploidy first activates a protective p53-p21 pathway, leading to a robust but reversible cell cycle arrest. [1] [3] Cell death often requires a longer duration of exposure or multiple cell divisions as cells eventually undergo mitotic catastrophe. [1] You may need to extend your observation period or consider combination strategies.

  • Could resistant cells emerge with prolonged treatment? Yes, the development of resistance is a potential challenge. Studies with Mps1 inhibitors have shown that cancer cells can acquire point mutations in the ATP-binding pocket of the Mps1 kinase domain (e.g., in residues like T288, E343, D490, T676). [4] These mutations can confer resistance to specific inhibitor scaffolds, but cross-resistance to other classes of Mps1 inhibitors may be limited. [4]

Experimental Protocols & Data

For your experimental planning, here are the core methodologies and quantitative data from key studies.

In Vitro Kinase Assay for Mps1 Inhibition [1]

This protocol is used to determine the potency (IC50) of this compound against recombinant Mps1 enzyme.

  • Reaction Setup: Incubate 25 ng of recombinant, full-length Mps1 enzyme in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, and 5 μM Myelin Basic Protein (MBP)) containing either a vehicle (DMSO) or serial dilutions of this compound.
  • Initiate Reaction: Add 40 μM ATP (approximately 2xKm) along with 1 μCi of [γ-³³P]ATP.
  • Incubation: Incubate the reaction at room temperature for 45 minutes.
  • Termination & Measurement: Stop the reaction with 3% phosphoric acid and transfer the mixture to P81 filter plates. Wash the samples with 1% phosphoric acid to remove unincorporated ATP.
  • Detection: Measure the incorporated ³³P radioactivity using a scintillation counter (e.g., TopCount) to quantify kinase activity.
Cell Viability and GI50 Determination [1]

This method assesses the anti-proliferative effect of this compound across a panel of cell lines.

  • Cell Seeding: Plate tumor cell lines (e.g., A549, HCT116, Colo-205) in appropriate culture plates.
  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., from 0.1 nM to 10 μM) for 3 to 7 days.
  • Viability Measurement: Assess cell viability using the CellTiter-Glo luminescent assay, which quantifies ATP as a marker of metabolically active cells.
  • Data Analysis: Calculate the GI50 value (the concentration that causes a 50% reduction in cell growth) using non-linear regression analysis of the dose-response data.

The following table summarizes the sensitivity of various cancer cell lines to this compound, demonstrating its broad anti-proliferative activity: [1]

Cell Line Tissue Origin p53 Status Response to this compound (GI50)
HCT-116 Colon Cancer Wild-Type ~30-100 nM
Colo-205 Colon Cancer Deficient ~30-100 nM
A549 Lung Cancer Wild-Type ~30-100 nM
MDA-MB-231 Breast Cancer Mutant ~30-100 nM
HCC827 Lung Cancer Mutant ~30-100 nM
OVCAR-3 Ovarian Cancer Mutant ~30-100 nM

Visualizing the Cellular Response Pathway

The following diagram illustrates the key mechanistic pathways and differential cell fates induced by this compound in p53 wild-type versus deficient cells.

G cluster_WT p53 Wild-Type Pathway cluster_Def p53 Deficient Pathway MPI This compound Treatment Mps1 Inhibits Mps1 Kinase MPI->Mps1 SAC SAC Abrogation Mps1->SAC Misalignment Chromosome Misalignment SAC->Misalignment Aneuploidy Aneuploidy & Micronuclei Misalignment->Aneuploidy p53Act p53 Stabilization & Phosphorylation (S15) Aneuploidy->p53Act Bypass Bypasses p53 Pathway Aneuploidy->Bypass p21Ind p21 Induction p53Act->p21Ind Arrest Reversible Cell Cycle Arrest p21Ind->Arrest DeathWT Delayed Apoptosis Arrest->DeathWT Over time DeathDef Rapid Mitotic Catastrophe & Apoptosis Bypass->DeathDef

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent aneuploidy readouts in flow cytometry. Solution: Ensure you are analyzing cells at multiple time points (e.g., 48, 72, 96 hours) after treatment. The emergence of aneuploid populations (divergence from 2N/4N peaks) and sub-G1 populations becomes more pronounced over time, especially after cells have undergone one or more failed divisions. [1]

  • Problem: Difficulty in detecting mitotic exit in live-cell imaging. Solution: Use a positive control to validate your setup. Pre-treat cells with nocodazole to arrest them in mitosis, then add this compound. Inhibitor efficacy is confirmed by the rapid degradation of cyclin B and securin, and subsequent mitotic exit within 60 minutes, which can be tracked with markers like phospho-Histone H3. [1] [4]

  • Problem: Lack of anti-tumor effect in a p53 wild-type xenograft model. Solution: This could be due to the activation of the protective p53 pathway in vivo. [1] Consider testing different dosing schedules (e.g., 30 mg/kg daily vs. 150 mg/kg every 4 days, intraperitoneally) [1] or investigate combination therapies with DNA-damaging agents that can synergize by overwhelming the p53-mediated checkpoint. [5]

References

Known Resistance Mutations in the Mps1 ATP-Binding Pocket

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes identified point mutations in the catalytic domain of Mps1 that confer resistance to small-molecule inhibitors like MPI-0479605. These mutations retain wild-type catalytic activity but prevent stable inhibitor binding [1].

Mutation Location Example Mutations Impact on Inhibitor Binding Cross-Resistance Profile
ATP-Binding Pocket C604W, D608N, E519K, L612Q [1] Prevents stable binding of inhibitors; does not significantly affect kinase's natural activity [1]. Varies by inhibitor; some mutations show limited cross-resistance, suggesting inhibitor combinations may prevent resistance [1].
Gatekeeper Residue (Theoretical, based on kinase analogy) A classic resistance mechanism in other kinases (e.g., EGFR T790M, BCR-ABL T315I); increases affinity for ATP or creates steric clash [1]. Often confers broad resistance, but structural studies can guide design of next-generation inhibitors [1].

Experimental Protocols & Methodologies

Here are detailed methods for key experiments used to study this compound and its resistance mechanisms.

In Vitro Kinase Assay to Determine IC50 [2]

This protocol measures the direct inhibition of Mps1 kinase activity by this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Mps1.
  • Reagents:
    • Recombinant, full-length Mps1 enzyme (25 ng per reaction).
    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100.
    • Substrate: 5 μM Myelin Basic Protein (MBP).
    • ATP: 40 μM ATP (2xKₘ concentration) mixed with 1 μCi of [γ-³³P]ATP.
    • This compound at various concentrations (dissolved in DMSO).
  • Procedure:
    • Incubate Mps1 enzyme in reaction buffer with either a DMSO vehicle or the this compound inhibitor for 45 minutes at room temperature.
    • Initiate the reaction by adding the ATP/substrate mixture.
    • Terminate the reaction after 45 minutes with 3% phosphoric acid.
    • Transfer the mixture to P81 filter plates and wash with 1% phosphoric acid.
    • Measure the incorporated ³³P radioactivity using a scintillation counter (e.g., TopCount).
  • Data Analysis: Plot the inhibition curve to calculate the IC50 value.
Cell Viability Assay (GI50 Determination) [2]

This protocol evaluates the compound's effect on cell proliferation and viability.

  • Objective: To determine the concentration that causes 50% growth inhibition (GI50) in a panel of tumor cell lines.
  • Cell Lines: A549, Colo205, DU-145, HCT116, HT29, MDA-MB-231, and others [2].
  • Reagents:
    • CellTiter-Glo Luminescent Cell Viability Assay kit.
    • This compound at various concentrations.
  • Procedure:
    • Seed cells in culture plates and allow them to adhere.
    • Treat cells with a range of this compound concentrations for 3 or 7 days.
    • Following incubation, add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (which indicates metabolically active cells).
    • Measure the luminescence.
  • Data Analysis: Calculate the GI50 value for each cell line from the dose-response curve.
Protocol for Isolating Resistant Cell Clones [1]

This method describes how to generate and identify inhibitor-resistant cell lines, which can be used to discover novel resistance mutations.

  • Objective: To isolate monoclonal cell lines resistant to an Mps1 inhibitor.
  • Cell Lines: Mismatch repair-deficient cancer cell lines (e.g., HCT-116, DLD-1) are ideal due to their high mutation rate [1].
  • Procedure:
    • Culture cells in medium containing a sublethal concentration of the Mps1 inhibitor (e.g., Cpd-5, a potent analog).
    • Maintain the culture over several weeks, periodically refreshing the inhibitor-containing medium.
    • Once resistant pools emerge, isolate single-cell clones by limiting dilution.
    • Sequence the kinase domain of Mps1 from resistant clones to identify acquired mutations.

Frequently Asked Questions (FAQs)

Q1: What could cause a significant loss of potency of this compound in my cellular assays?

  • A: The most likely cause is the emergence of acquired resistance mutations in the Mps1 ATP-binding pocket, such as C604W or D608N [1]. It is recommended to sequence the Mps1 gene from the resistant cells to confirm. Using a mismatch repair-deficient cell line (e.g., HCT-116) in your experiments can increase the probability of observing such resistance [1].

Q2: How can I overcome resistance caused by these mutations?

  • A: Research indicates that cross-resistance between different Mps1 inhibitor scaffolds is often limited [1]. A viable strategy is to use a combination of different Mps1 inhibitors to suppress the outgrowth of resistant clones. Furthermore, structural biology studies can guide the design of next-generation inhibitors that can accommodate these mutations [1].

Q3: this compound is insoluble in my aqueous buffer. How should I prepare the stock solution?

  • A: According to solubility data, this compound has poor solubility in water [2]. Prepare a concentrated stock solution in fresh, anhydrous DMSO at a concentration of 62 mg/mL (152.14 mM) [2]. For in vivo studies, a validated formulation is 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 [2].

Experimental Workflow: From Resistance to Validation

The following diagram illustrates the logical workflow for investigating and validating inhibitor resistance, integrating the protocols described above.

Start Start: Treatment with Mps1 Inhibitor ResistantPhenotype Observed Loss of Compound Potency Start->ResistantPhenotype IsolateClones Isolate Resistant Cell Clones ResistantPhenotype->IsolateClones SequenceMps1 Sequence Mps1 Kinase Domain IsolateClones->SequenceMps1 IdentifyMutations Identify Mutations in ATP-Binding Pocket SequenceMps1->IdentifyMutations Validate Validate Mutations (Viability Assay, Kinase Assay) IdentifyMutations->Validate Strategy Develop New Strategy (Combination/New Inhibitor) Validate->Strategy

References

MPI-0479605 vs CFI-402257 clinical stage inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of TTK Inhibitors

The table below summarizes the key characteristics of MPI-0479605 and CFI-402257 based on the information found:

Feature This compound CFI-402257
Other Names - Luvixasertib
Inhibitor Type ATP-competitive, small molecule [1] [2] Orally active, highly selective small molecule [3]
Biochemical Potency (IC₅₀) 1.8 nM (Mps1 enzyme assay) [2] 1.7 nM (TTK enzyme assay) [3]
Reported Cellular GI₅₀ 30-100 nM (various tumor cell lines) [2] 15-160 nM (various cancer cell lines) [3]
Key Preclinical Findings Induces aneuploidy, micronuclei formation, and cell death; inhibits tumor growth in xenograft models [1] [2] Disables spindle checkpoint, induces cytosolic DNA, activates STING pathway, promotes anti-tumor immunity [3]
Combination Potential Information not available in search results Shows efficacy with anti-PD-1, radiotherapy, and AMPK activators [4] [5]
Reported Clinical Status Appears to be a research tool; no recent clinical trials mentioned [1] [2] In clinical trials; granted FDA Fast Track designation for breast cancer [5]

Detailed Experimental Data and Methodologies

Here is a deeper dive into the experimental evidence supporting the profiles of these inhibitors.

This compound
  • In Vitro Kinase Assay: Its potency (IC₅₀ of 1.8 nM) was determined by incubating 25 ng of recombinant, full-length Mps1 enzyme in a reaction buffer with ATP (at 2xKₘ concentration) and the compound. The reaction was stopped with phosphoric acid, and radioactivity was measured to quantify kinase activity inhibition [2].
  • Cellular Viability Assay (CellTiter-Glo): The anti-proliferative effect (GI₅₀ 30-100 nM) was assessed by treating a panel of cancer cell lines (including HCT116, A549, MDA-MB-231) with this compound for 3 or 7 days. Cell viability was then measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells [2].
  • In Vivo Efficacy: Antitumor activity was demonstrated in immune-deficient mice bearing subcutaneous HCT-116 or Colo-205 human tumor xenografts. This compound was administered intraperitoneally at 30 mg/kg daily or 150 mg/kg every 4 days [2].
CFI-402257
  • Immune Activation Mechanism: CFI-402257 treatment induces chromosomal mis-segregation and DNA damage, leading to the formation of micronuclei. These micronuclei are a source of cytosolic DNA, which activates the DDX41-STING signaling pathway. STING pathway activation triggers the production of senescence-associated secretory phenotypes (SASPs) and cytokines, which recruit immune cells like T cells and NK cells to the tumor microenvironment, promoting tumor clearance [3]. The following diagram illustrates this mechanism:

    G CFI CFI-402257 Treatment TTK TTK Inhibition CFI->TTK SAC SAC Abrogation TTK->SAC Chromo Chromosome Mis-segregation SAC->Chromo DNA DNA Damage & Micronuclei Chromo->DNA cGAS Cytosolic DNA DNA->cGAS STING STING Pathway Activation cGAS->STING SASP SASP/Cytokine Production STING->SASP Immune Immune Cell Recruitment (CD4+/CD8+ T cells, NK cells) SASP->Immune Tumor Tumor Clearance Immune->Tumor

    Diagram: CFI-402257-induced immune activation pathway [3].

  • Synergy with Energy Stress: A 2024 study combined CFI-402257 with the AMPK agonist AICAR in triple-negative breast cancer (TNBC) models. The combination showed enhanced cytotoxicity. Mechanistically, it attenuated the formation of polyploid cells, increased apoptosis, and induced autophagy through dual inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways [4].

  • In Vivo Efficacy & Combinations: CFI-402257 has shown potent single-agent activity and improved survival in HCC-bearing mice when combined with anti-PD-1 therapy [3]. It also radiosensitizes syngeneic models of TNBC and modulates the tumor immune microenvironment [5].

Interpretation and Research Considerations

  • Clinical Stage Disparity: The most critical distinction is that This compound is characterized as a preclinical research tool, while CFI-402257 is an advanced clinical candidate with a Fast Track designation, reflecting its potential therapeutic value [5].
  • Mechanistic Depth: Research into CFI-402257 has uncovered a sophisticated mechanism linking mitotic disruption to innate immune activation via the STING pathway, providing a strong rationale for its use in immuno-oncology combinations [3].
  • Resistance Considerations: When profiling TTK inhibitors, be aware that resistance can arise from point mutations in the ATP-binding pocket of TTK. The cross-resistance profile varies significantly depending on the inhibitor's chemical scaffold [6].

References

MPI-0479605 kinase selectivity profile panel

Author: Smolecule Technical Support Team. Date: February 2026

MPI-0479605 Profile and Kinase Selectivity

This compound is characterized as a highly selective Mps1 inhibitor. The table below summarizes its key biochemical and cellular characteristics:

Property Description / Value
Primary Target Mps1 (IC₅₀ = 1.8 nM) [1] [2]
Mechanism ATP-competitive inhibitor [3] [2]
Cellular Effect Impairs spindle assembly checkpoint, causes chromosome mis-segregation, aneuploidy, and cell death via apoptosis or mitotic catastrophe [3]
In Vivo Efficacy Inhibits tumor growth in HCT-116 xenografts (e.g., 74% TGI at 150 mg/kg, Q4D) [3] [1] [2]
Formulation (in vivo) 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 [1] [2]

The compound's selectivity was evaluated against a panel of kinases. The following table lists kinases for which this compound shows an IC₅₀ below 1 μM, indicating its most notable off-target interactions [1]:

Kinase Target Reported IC₅₀ (nM)
Mps1 1.8
FLT3 80
JNK1 110
STK33 1,100
FER 590
INSR 380
ALK 260
FAK1 2,700
B-RAF 3,200
PLK4 3,300
ERK2 3,900

This data shows that while this compound is highly potent against Mps1, it also inhibits FLT3 and JNK1 at nanomolar concentrations, which could contribute to both its efficacy and potential off-target effects [1].

Comparison with Other Mps1 Inhibitors

This compound can be compared with other Mps1 inhibitors described in the literature. The table below provides a comparative overview based on publicly available data:

Inhibitor Reported Potency (IC₅₀ / EC₅₀) Key Characteristics & Notes
This compound Mps1 IC₅₀: 1.8 nM [1] [2] Selective, ATP-competitive; shows in vivo efficacy in colon cancer xenografts [3].
Cpd-5 Mps1 IC₅₀: 5.8 nM (biochemical) [4] Highly potent; used in resistance studies; effectively abrogates the mitotic checkpoint [4].
Reversine IC₅₀ (Cellular): 63-153 nM [4] A tool inhibitor for deciphering Mps1 function [4].
NMS-P715 Mps1 IC₅₀: 71.3 nM (biochemical) [4] One of the earlier described inhibitors; shows weaker effects in cell viability assays [4].

A key study investigated the molecular basis of resistance to Mps1 inhibitors [4]. Researchers treated hypermutagenic cancer cell lines with the potent inhibitor Cpd-5 and isolated resistant clones. They identified four point mutations in the kinase domain of Mps1 (e.g., G670E, A678T, R681C, R684S) that conferred resistance while retaining kinase activity [4]. The cross-resistance profile of these mutations varied:

  • Mutations conferred resistance to Cpd-5, NMS-P715, and reversine.
  • However, cells carrying these mutations remained sensitive to This compound and MPS1-BAY2b [4].

This suggests that combinations of inhibitors with different scaffolds could be a strategy to overcome or prevent the acquisition of resistance in a clinical setting [4].

Experimental Protocols for Key Data

To help you interpret and potentially replicate the key findings, here are the methodologies behind the critical data.

1. In Vitro Kinase Assay for Selectivity [2]

  • Purpose: To measure direct inhibition of Mps1 kinase activity and selectivity against other kinases.
  • Method: Recombinant Mps1 enzyme is incubated in reaction buffer with vehicle or this compound. The reaction is initiated by adding ATP (at 2xKₘ concentration) spiked with [γ-³³P]ATP. After incubation, reactions are stopped and transferred to P81 filter plates. Radioactivity is measured to quantify kinase activity.
  • Application: This biochemical assay generated the primary IC₅₀ value of 1.8 nM for Mps1 and the selectivity data against other kinases [2].

2. Cellular Target Engagement & Viability [3] [1]

  • Purpose: To assess the compound's effect on cell proliferation and survival.
  • Method: A panel of tumor cell lines (e.g., HCT-116, A549) is treated with various concentrations of this compound for 3 to 7 days. Cell viability is typically measured using a metabolic activity assay like CellTiter-Glo.
  • Application: These experiments determined the compound's GI₅₀ values (ranging from 30 to 100 nM in sensitive lines) and established its mechanism of causing growth arrest and cell death [3] [1].

3. In Vivo Xenograft Efficacy Study [3] [1] [2]

  • Purpose: To evaluate the antitumor activity of this compound in a live animal model.
  • Method: Immunocompromised mice are implanted subcutaneously with human cancer cells (e.g., HCT-116, Colo-205). When tumors reach a palpable size (~100 mm³), mice are treated with this compound or vehicle control via intraperitoneal injection. Tumor volume is tracked over time, and tumor growth inhibition (%TGI) is calculated.

Cellular Pathway and Experimental Workflow

The following diagram illustrates the cellular mechanism of this compound and the workflow for profiling its kinase selectivity, integrating key information from the search results.

cluster_pathway Cellular Mechanism of this compound cluster_experiments Experimental Profiling Workflow Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Disrupts ChromSeg Proper Chromosome Segmentation SAC->ChromSeg Leads to Aneuploidy Aneuploidy & Micronuclei ChromSeg->Aneuploidy Causes p53 p53-p21 Pathway Activation (wt p53) Aneuploidy->p53 Activates (wt p53) CellFate Cell Fate Decision Aneuploidy->CellFate Triggers p53->CellFate Death Mitotic Catastrophe or Apoptosis CellFate->Death Inhibitor This compound Inhibitor->Mps1 Inhibits Biochem Biochemical Kinase Assays Cellular Cellular Viability Assays Biochem->Cellular Validation Flow InVivo In Vivo Xenograft Models Cellular->InVivo Validation Flow

Key Insights and Implications

Based on the compiled data, here are the critical points for researchers:

  • High Potency with Manageable Selectivity: this compound is a highly potent Mps1 inhibitor. Its off-target activity against FLT3 and JNK1 should be considered in experimental design and data interpretation, as these could mimic or modulate Mps1-specific phenotypes [1].
  • A Tool to Combat Resistance: The finding that this compound remains effective against cell lines resistant to other Mps1 inhibitors (like Cpd-5) makes it a valuable tool compound. It can be used to study resistance mechanisms and represents a distinct chemical scaffold for future development [4].
  • Relevance of Cellular Context: The antiproliferative effect (GI₅₀) of this compound is less potent than its biochemical IC₅₀, highlighting how factors like cellular permeability and ATP concentration can influence activity. This underscores the importance of using cellular target engagement assays for accurate selectivity profiling [5].

References

MPI-0479605 IC50 comparison other Mps1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mps1 Inhibitors Comparison

Inhibitor Name IC50 / Potency Selectivity Profile Key Cellular & In Vivo Effects Clinical Stage
MPI-0479605 IC₅₀ = 1.8 nM [1] [2] [3] >40-fold selectivity over 120 other kinases; ATP-competitive [1] [3] Impairs SAC, causes chromosome mis-segregation, aneuploidy, cell death; antitumor activity in colon cancer xenografts [1] [4] [3] Preclinical [1]
Reversine N/A Inhibits Mps1 and Aurora B kinases [5] Used as a reference compound in research [5] [6] Research tool only
NMS-P715 IC₅₀ = ~139 nM (WT Mps1) [6] N/A Anti-proliferative activity in breast, renal, colon cancer, and medulloblastoma cell lines [6] Preclinical
Cpd-5 IC₅₀ = ~9.2 nM (WT Mps1) [6] Derivative of NMS-P715 with higher potency [6] Higher potency than NMS-P715; effective against some resistant mutants [6] Preclinical
BAY 1161909 N/A N/A Used in combination with paclitaxel; advanced to Phase II clinical trials [5] Phase II (Completed)
CFI-402257 N/A N/A In trials for advanced solid tumours and breast cancer, both as a single agent and in combination [5] Phase I/II (Ongoing)

Mechanisms of Action and Key Experiments

To help contextualize the data in the table, here is the mechanism of action for Mps1 inhibitors like this compound and an overview of common experimental workflows used to generate this data.

mps1_inhibition Inhibitor Mps1 Inhibitor (e.g., this compound) Mps1 Mps1 Kinase Activity Inhibitor->Mps1  Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC  Disrupts MitoticExit Premature Mitotic Exit SAC->MitoticExit ChromosomeAlign Proper Chromosome Alignment Aneuploidy Aneuploidy / Micronuclei ChromosomeAlign->Aneuploidy  Leads to MitoticExit->ChromosomeAlign  Prevents CellFate Cell Fate Decision Aneuploidy->CellFate Apoptosis Apoptosis / Mitotic Catastrophe CellFate->Apoptosis  e.g., p53 mutant Senescence Senescence / Growth Arrest CellFath CellFath CellFath->Senescence  e.g., p53 WT

The diagram above illustrates how inhibiting Mps1 kinase disrupts the Spindle Assembly Checkpoint (SAC), leading to improper chromosome segregation and, ultimately, cell death or senescence [1] [4] [7]. The specific experimental evidence for this compound is outlined below.

  • In Vitro Kinase Assay: The primary method to determine the IC₅₀ of this compound (1.8 nM) involved incubating recombinant Mps1 enzyme with the inhibitor in a reaction buffer containing [γ-³³P]ATP. The reaction was stopped with phosphoric acid, and radioactivity incorporation into the myelin basic protein (MBP) substrate was measured to quantify kinase activity inhibition [1].
  • Cellular Viability and Mechanism: The cytotoxic effects (GI₅₀ of 30-100 nM) were determined using CellTiter-Glo assays on various tumor cell lines after 3-7 days of treatment [1]. SAC impairment was confirmed by treating nocodazole-arrested cells with this compound and observing the degradation of cyclin B and securin via immunoblotting, which signifies premature mitotic exit [1] [3]. Chromosome segregation defects were visualized by microscopy in A549 cells, showing lagging chromosomes and micronuclei formation [1] [3].
  • In Vivo Antitumor Activity: The antitumor efficacy was evaluated in mice bearing HCT-116 or Colo-205 human tumor xenografts. This compound was administered intraperitoneally (30 mg/kg daily or 150 mg/kg every 4 days), leading to significant tumor growth inhibition (49% TGI in HCT-116 model) [1] [3].

Interpretation Guide for Researchers

When interpreting this data and planning research, the following points are crucial.

  • Focus on Clinical Candidates: For research aimed at clinical translation, inhibitors like CFI-402257, which are already in Phase I/II trials, may be of greater immediate interest than preclinical compounds [5].
  • Note Resistance Mutations: Be aware that specific point mutations in Mps1 (e.g., C604Y or C604W) can confer resistance to certain inhibitors like NMS-P715 and Cpd-5 [6]. This is a key consideration for understanding potential treatment limitations.
  • Consider Combination Strategies: Evidence suggests that combining Mps1 inhibitors (like Mps-BAY1) with microtubule-targeting agents such as paclitaxel can have a synergistic effect, leading to enhanced cancer cell death [7]. This represents a promising therapeutic avenue.

References

Identified Resistance Mutations and Cross-Resistance Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Researchers isolated resistant cancer cell lines by exposing them to sublethal concentrations of Mps1 inhibitors. The table below summarizes the key resistance mutations and their observed cross-resistance profiles against different inhibitors [1].

Mps1 Mutation Effect on MPI-0479605 Cross-Resistance to Cpd-5 Cross-Resistance to Reversine Cross-Resistance to NMS-P715
Not specified (multiple) Confers resistance [1] Limited / Varies by mutation [1] Limited / Varies by mutation [1] Limited / Varies by mutation [1]
Mechanism Mutations in the ATP-binding pocket prevent stable inhibitor binding [1].

The study concluded that cross-resistance between different Mps1 inhibitors is limited and not universal. This suggests that the mutations impact stable binding of inhibitors in a way that is specific to the chemical scaffold of the drug [1].

Experimental Workflow for Profiling Resistance

The cross-resistance data was generated through a standardized cell-based selection and validation protocol, illustrated below.

Start Start with cancer cell lines (e.g., HCT-116, DLD-1) A Chronic exposure to sub-lethal doses of Mps1 inhibitor (e.g., Cpd-5) Start->A B Isolate resistant monoclonal cell lines A->B C Sequence Mps1 gene in resistant clones B->C D Identify point mutations in kinase domain C->D E Validate resistance against this compound and other inhibitors D->E

This methodology involved the following key steps [1]:

  • Cell Culture & Selection: Various human cancer cell lines (HCT-116, DLD-1, U2OS, HeLa) were treated with increasing concentrations of a potent Mps1 inhibitor to select for resistant populations [1].
  • Mutation Identification: Sequencing of the Mps1 kinase domain in resistant monoclonal cell lines revealed several point mutations that confer resistance while retaining the kinase's catalytic activity [1].
  • Profiling Cross-Resistance: The resistant cell lines were then tested for their sensitivity to a panel of other Mps1 inhibitors with different chemical structures to determine the cross-resistance profile [1].

Interpretation and Research Implications

The finding of limited cross-resistance has significant implications for drug development strategies [1].

  • Combination Therapies: Using two Mps1 inhibitors with non-overlapping resistance profiles could help prevent the emergence of resistant tumor cells during treatment.
  • Future Drug Design: Understanding the structural basis of how these mutations confer resistance to specific scaffolds can guide the development of next-generation inhibitors that are less susceptible to these resistance mechanisms.

References

MPI-0479605 antitumor efficacy vs standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

MPI-0479605: Experimental Data at a Glance

Aspect Experimental Data for this compound
Mechanism of Action Selective, ATP-competitive inhibitor of the mitotic kinase Mps1 (IC50 = 1.8 nM) [1] [2].
Cellular Effects Impairs spindle assembly checkpoint, causes chromosome mis-segregation, aneuploidy; induces cell death via apoptosis or mitotic catastrophe [1] [2].
In Vitro Potency (GI50) 30 to 100 nM in a panel of tumor cell lines (e.g., HCT-116, A549, MDA-MB-231) [2].
In Vivo Efficacy Inhibits tumor growth in HCT-116 and Colo-205 colon cancer xenograft models (30 mg/kg daily or 150 mg/kg every 4 days) [2].

Mechanism of Action & Experimental Protocols

This compound works by specifically targeting Mps1 (also known as TTK), a kinase critical for ensuring proper chromosome separation during cell division [3]. Inhibiting Mps1 forces cancer cells through a faulty mitosis, leading to cell death.

The diagram below illustrates its mechanism and the key experimental workflow used to characterize it.

architecture cluster_mechanism This compound Mechanism of Action cluster_assays Key Validation Assays MPI This compound Mps1 Inhibits Mps1 Kinase MPI->Mps1 SAC Spindle Assembly Checkpoint (SAC) Failure Mps1->SAC Seg Chromosome Mis-Segregation & Aneuploidy SAC->Seg Death Cell Death (Apoptosis/Mitotic Catastrophe) Seg->Death A1 In Vitro Kinase Assay A2 Cell Viability Assay (CellTiter-Glo) A1->A2 A3 Xenograft Mouse Models A2->A3

The key experiments used to establish the efficacy of this compound were:

  • In Vitro Kinase Assay: The potency of this compound was determined by incubating recombinant Mps1 enzyme with the inhibitor. Its activity was measured by the transfer of a radioactive phosphate group from ATP to a substrate protein, showing an IC50 of 1.8 nM [2].
  • Cell Viability Assay (CellTiter-Glo): Various human tumor cell lines were treated with a range of concentrations of this compound for 3-7 days. Cell viability was measured using the CellTiter-Glo assay, which quantifies ATP as a marker of metabolically active cells, yielding GI50 values (the concentration for 50% growth inhibition) between 30 and 100 nM [2].
  • In Vivo Xenograft Models: The antitumor activity was tested in mice implanted with human cancer cells (e.g., HCT-116 colon cancer). This compound was administered intraperitoneally, and tumor growth was monitored over time, demonstrating significant inhibition compared to untreated controls [2].

Comparison with Standard Chemotherapy

While a direct experimental comparison is not available in the search results, the fundamental differences in their mechanisms suggest complementary profiles. The table below contrasts this compound with general characteristics of standard chemotherapy.

Feature This compound (Mps1 Inhibitor) Standard Chemotherapy (e.g., Paclitaxel)
Primary Target Mps1 kinase, a regulator of mitosis [1] [3]. Microtubules/DNA, affecting all rapidly dividing cells [4].
Mechanism Forces premature mitotic exit with uncorrected errors, leading to aneuploidy and death [1]. Arrests cells in mitosis or causes DNA damage, triggering apoptosis [4].
Theoretical Specificity Potentially higher for cancer cells with elevated Mps1; exploits chromosomal instability [3]. Low specificity; affects all rapidly dividing normal cells (e.g., in bone marrow, gut).
Theoretical Drawbacks May be less effective in p53-deficient cells; resistance mutations can arise in Mps1 [1] [5]. High toxicity to normal tissues, leading to severe side effects [4].

A promising strategy highlighted in recent research is combining a chromatin-modifying drug (celecoxib) with standard chemotherapy (paclitaxel). This approach, which targets cancer cell adaptability rather than directly killing cells, doubled chemotherapy's effectiveness in an ovarian cancer model by preventing resistance [6].


Insights for Further Research

To fully understand this compound's potential, you may need to consult additional, more specific literature. Here are some suggestions for your next steps:

  • Investigate Resistance Mechanisms: Research shows that cancer cells can develop resistance to Mps1 inhibitors through point mutations in the kinase's ATP-binding pocket. Exploring these mutations and the limited cross-resistance between different Mps1 inhibitors is crucial for drug design [5].
  • Explore the Combination Strategy: The emerging approach of targeting cancer cell "memory" or plasticity (e.g., with Transcriptional Plasticity Regulators) represents a significant shift from direct cell killing and could be a valuable area for comparative analysis [6].

References

MPI-0479605 specificity over Aurora kinases

Author: Smolecule Technical Support Team. Date: February 2026

Specificity of MPI-0479605

The key information on this compound's selectivity is summarized in the table below.

Aspect Description
Primary Target Mps1 (also known as TTK), a mitotic kinase critical for the spindle assembly checkpoint (SAC) [1] [2] [3].
Reported Specificity Selective over Aurora kinases [3]. It is structurally similar to an earlier inhibitor, reversine, but was developed to lack activity against Aurora kinases [3].
Biochemical Potency (IC₅₀) 1.8 nM for Mps1 [1] [3].
Selectivity Profile >40-fold selectivity over a panel of other closely related kinases [1] [3].

Experimental Evidence for Specificity

  • Medicinal Chemistry Optimization: this compound was derived from the scaffold of reversine [3] [4]. While reversine is a known inhibitor of both Mps1 and Aurora B, the specific chemical modifications used to create this compound were designed to and successfully eliminated its activity against Aurora kinases [3].
  • Kinase Selectivity Profiling: The selectivity was confirmed by testing the compound against a large panel of 120 other kinases [3]. The high selectivity (over 40-fold) indicates that this compound binds potently to Mps1 but does not significantly inhibit Aurora kinases or many other closely related kinases at physiological concentrations.

Mechanism of Action and Cellular Consequences

The diagram below illustrates the cellular effects that occur due to the specific inhibition of Mps1 by this compound.

g MPI This compound Mps1 Mps1 Kinase Inhibition MPI->Mps1 SAC Spindle Assembly Checkpoint (SAC) Failure Mps1->SAC Chromo Chromosome Segregation Defects (Misaligned & Lagging Chromosomes) SAC->Chromo Aneuploidy Aneuploidy & Micronuclei Formation Chromo->Aneuploidy Outcomes Cell Fate Outcomes Arrest Cell Cycle Arrest Outcomes->Arrest Death Cell Death (Apoptosis or Mitotic Catastrophe) Outcomes->Death Aneuploidy->Outcomes

This specific mechanism of action—sabotaging the SAC to promote chromosome mis-segregation—is distinct from the functions of Aurora kinases, which are more directly involved in centrosome maturation, spindle assembly, and cytokinesis [5].

Research Implications

The high specificity of this compound makes it an excellent tool for:

  • Basic Research: Precisely probing the specific functions of Mps1 in the spindle assembly checkpoint without the confounding effects of Aurora kinase inhibition [6].
  • Targeted Therapy Exploration: Serves as a lead compound for developing anti-cancer drugs that work by inducing aneuploidy, particularly in tumors with high levels of chromosomal instability [2].

References

MPI-0479605 comparison next-generation pyrrolopyrimidine inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Mps1/TTK Inhibitors

The table below summarizes key characteristics of several Mps1/TTK inhibitors, including MPI-0479605 and newer compounds.

Inhibitor Name Chemical Class Key Mechanisms & Cellular Effects Reported Experimental IC₅₀ / Potency Therapeutic Evidence
This compound Not fully specified (Potent ATP competitor) [1] Spindle assembly checkpoint (SAC) abrogation; induces aneuploidy, micronuclei, p53-p21 pathway activation (in p53 WT cells), mitotic catastrophe, apoptosis [1]. Potent and selective ATP-competitive inhibitor; sub-micromolar cellular activity [1] [2]. Inhibits tumor growth in xenograft models [1].
OSU-13 (Compound 13 in [3]) Pyrrolopyrimidine [3] Dual inhibitor of centrosome duplication and SAC function; induces apoptosis, DNA damage, severe chromosome mis-segregation [3] [4]. Designed via computational docking; inhibits centrosome amplification [3]. Attenuates growth of triple-negative breast cancer (TNBC) and multiple myeloma in mouse xenografts [3] [4].
Cpd-5 Not specified (Derivative of NMS-P715) [2] SAC abrogation; induces premature mitotic exit and chromosome mis-segregation; prevents Mps1-specific phosphorylation of KNL1 [2]. IC₅₀ ~20-25 nM (cell viability); IC₅₀ ~5.8 nM (in vitro kinase assay) [2]. Used primarily as a research tool to study resistance mechanisms [2].
Reversine Not specified [2] Originally identified as an Aurora B inhibitor; also inhibits Mps1 [3] [2]. IC₅₀ ~63-153 nM (cell viability) [2]. Used as a tool compound in basic research [3] [2].

Detailed Experimental Data and Protocols

For reliable and reproducible research, understanding the experimental methodologies behind the data is crucial. Here is a summary of key protocols used to generate the data in the comparison table.

  • In Vitro Kinase Assay: This protocol measures the direct inhibition of the Mps1 kinase enzyme. It typically uses recombinant human Mps1 kinase domain and a substrate, with compounds serially diluted in DMSO. The IC₅₀ value (half-maximal inhibitory concentration) is calculated from the concentration-response curve, indicating the compound's biochemical potency. This method confirmed the high potency of Cpd-5 (IC₅₀ of 5.8 nM) [2].

  • Cell Viability/Proliferation Assay: This evaluates the anti-proliferative effect of inhibitors on cancer cell lines. Cells are treated with serially diluted compounds for a set duration, and viability is measured using metrics like metabolic activity (MTT assay) or dye exclusion (Zombie-aqua stain). The IC₅₀ value from these assays reflects the compound's effectiveness in a cellular context [1] [2] [4].

  • Spindle Assembly Checkpoint (SAC) Assay: This assesses the functional impact of Mps1 inhibition. Cells are treated with a microtubule poison (e.g., nocodazole) to activate the SAC, which normally causes mitotic arrest. Co-treatment with the Mps1 inhibitor is then applied. SAC abrogation is shown by a failure to arrest and premature exit from mitosis, measured by live-cell imaging of fluorescently tagged chromosomes [2].

  • Xenograft Mouse Models: This tests the in vivo efficacy of inhibitors. Human cancer cells are transplanted into immunocompromised mice. Once tumors are established, mice are treated with the compound or a vehicle control. Tumor volume is monitored over time to confirm that the inhibitor can attenuate tumor growth in vivo, as demonstrated for this compound, OSU-13, and other inhibitors [3] [1] [4].

The relationship between these key experiments in the drug discovery workflow is illustrated as follows:

workflow In Vitro Kinase Assay In Vitro Kinase Assay Cell Viability Assay Cell Viability Assay In Vitro Kinase Assay->Cell Viability Assay Functional Cellular Assays (e.g., SAC) Functional Cellular Assays (e.g., SAC) Cell Viability Assay->Functional Cellular Assays (e.g., SAC) In Vivo Xenograft Models In Vivo Xenograft Models Functional Cellular Assays (e.g., SAC)->In Vivo Xenograft Models

Mechanisms of Action and Resistance

Understanding how these inhibitors work and how resistance can arise is critical for their development.

  • Primary Mechanism: Mps1 is a core component of the Spindle Assembly Checkpoint. Inhibitors like this compound and OSU-13 bind the ATP-binding site, blocking Mps1's kinase activity. This inactivates the SAC, leading to premature mitosis, severe chromosome segregation errors, aneuploidy, and ultimately, mitotic catastrophe or apoptosis [3] [1] [4].

  • Novel Pyrrolopyrimidine Actions: Beyond SAC inhibition, some pyrrolopyrimidines like Compound 1 and OSU-13 also inhibit centrosome duplication. Since centrosome amplification is a hallmark of many cancers, this dual-action mechanism may enhance therapeutic potential and is a key advancement over earlier inhibitors [3].

  • Resistance Mechanisms: Research shows cancer cells can develop resistance through point mutations in the Mps1 kinase domain (e.g., T288A, T289A, D664G). These mutations can confer resistance to one inhibitor while remaining sensitive to others, highlighting differences in how inhibitors bind. This suggests that combining Mps1 inhibitors with different scaffolds could be a strategy to overcome resistance [2].

The following diagram illustrates the mechanism of action and the pathways to cell death:

mechanism Mps1/TTK Inhibitor Mps1/TTK Inhibitor Blocks ATP-binding site Blocks ATP-binding site Mps1/TTK Inhibitor->Blocks ATP-binding site Inactivates Spindle Assembly Checkpoint (SAC) Inactivates Spindle Assembly Checkpoint (SAC) Blocks ATP-binding site->Inactivates Spindle Assembly Checkpoint (SAC) Premature mitotic exit Premature mitotic exit Inactivates Spindle Assembly Checkpoint (SAC)->Premature mitotic exit Chromosome mis-segregation Chromosome mis-segregation Premature mitotic exit->Chromosome mis-segregation Aneuploidy & Genomic Instability Aneuploidy & Genomic Instability Chromosome mis-segregation->Aneuploidy & Genomic Instability Mitotic Catastrophe Mitotic Catastrophe Aneuploidy & Genomic Instability->Mitotic Catastrophe  Path A p53-p21 Activation p53-p21 Activation Aneuploidy & Genomic Instability->p53-p21 Activation  Path B (p53 WT) DNA Damage DNA Damage Aneuploidy & Genomic Instability->DNA Damage  Path C Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis Growth Arrest / Apoptosis Growth Arrest / Apoptosis p53-p21 Activation->Growth Arrest / Apoptosis DNA Damage->Apoptosis

Interpretation and Research Implications

The comparison shows a clear trajectory in Mps1 inhibitor development. While This compound served as a potent, selective tool compound that validated Mps1 as a target in vivo, next-generation pyrrolopyrimidines like OSU-13 offer potential advantages with their dual-inhibition of SAC and centrosome duplication, and demonstrated efficacy in aggressive cancers like TNBC and multiple myeloma [3] [1] [4].

A critical consideration for future research is the potential for resistance mutations. The evidence that resistance to one inhibitor does not always confer cross-resistance to others is promising, as it suggests that alternative inhibitors could be used if resistance emerges [2].

References

MPI-0479605 binding mode analysis co-crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Binding Mode Analysis of MPI-0479605

The core information for your analysis is the availability of a co-crystal structure, which serves as the essential experimental evidence for determining the binding mode.

Property Description
Target Protein TTK (Mps1) Kinase Domain [1]
PDB ID 5N7V [1]
Resolution 2.52 Å [1]
Key Finding This compound is a potent and selective ATP-competitive inhibitor of Mps1 [2].

This structure was used in a 2025 molecular docking and dynamics study on pyrimidine derivatives, confirming its utility for computational analysis [1].

How to Access and Utilize the Structural Data

To perform a detailed binding mode analysis and comparison, I suggest the following steps:

  • Retrieve the Primary Data: Access the PDB entry 5N7V from the Protein Data Bank (www.rcsb.org). This will allow you to visualize the complex and analyze the specific atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the TTK kinase domain.
  • Analyze the Binding Mode: Examine how the inhibitor sits in the ATP-binding pocket. The search results suggest that this compound is an ATP-competitive inhibitor, meaning it likely binds to the active form of the kinase [2] [3].
  • Compare with Other Inhibitors: For a comparative guide, you can contrast the binding mode of this compound with other TTK inhibitors whose structures are available. The literature mentions several other inhibitors, such as CCT251455 and NMS-P715, which may have published co-crystal structures for comparison [4] [3].

Experimental Insight for Comparison

While a full experimental protocol for crystallizing this compound with TTK is not provided in the search results, a general workflow for such structural studies is summarized below.

G Start Start: Protein-Ligand Complex Formation Crystal Crystallization Start->Crystal Harvest Crystal Harvesting & Cryo-cooling Crystal->Harvest Data X-ray Diffraction Data Collection Harvest->Data Solve Structure Solution (Molecular Replacement) Data->Solve Refine Model Building & Refinement Solve->Refine Analyze Binding Mode Analysis Refine->Analyze PDB PDB Deposition (e.g., 5N7V) Analyze->PDB

The key experimental parameters for the referenced structure are listed in the table above. The methodology for such experiments typically involves expressing and purifying the kinase domain, forming a complex with the inhibitor, and growing crystals suitable for X-ray diffraction, as exemplified by studies with other Mps1 inhibitors [4] [3].

Conclusion and Next Steps

The co-crystal structure 5N7V is your definitive resource for analyzing the binding mode of this compound. To build a comprehensive comparison guide:

  • Focus your analysis on the atomic interactions revealed in this structure.
  • Compare and contrast this binding mode with that of other TTK inhibitors (e.g., CCT251455, NMS-P715) by locating their respective co-crystal structures in the PDB.
  • Correlate the structural findings with published biochemical and cellular data to explain differences in potency and selectivity [5] [2] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

407.24335857 g/mol

Monoisotopic Mass

407.24335857 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Vijay Kumar D, Hoarau C, Bursavich M, Slattum P, Gerrish D, Yager K, Saunders M, Shenderovich M, Roth BL, McKinnon R, Chan A, Cimbora DM, Bradford C, Reeves L, Patton S, Papac DI, Williams BL, Carlson RO. Lead optimization of purine based orally bioavailable Mps1 (TTK) inhibitors. Bioorg Med Chem Lett. 2012 Jul 1;22(13):4377-85. doi: 10.1016/j.bmcl.2012.04.131. Epub 2012 May 5. PubMed PMID: 22632936.
2: Tardif KD, Rogers A, Cassiano J, Roth BL, Cimbora DM, McKinnon R, Peterson A, Douce TB, Robinson R, Dorweiler I, Davis T, Hess MA, Ostanin K, Papac DI, Baichwal V, McAlexander I, Willardsen JA, Saunders M, Christophe H, Kumar DV, Wettstein DA, Carlson RO, Williams BL. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1. Mol Cancer Ther. 2011 Dec;10(12):2267-75. doi: 10.1158/1535-7163.MCT-11-0453. Epub 2011 Oct 6. PubMed PMID: 21980130.

Explore Compound Types